molecular formula C18H24N4O4S B15602940 Ncs-MP-noda

Ncs-MP-noda

Cat. No.: B15602940
M. Wt: 392.5 g/mol
InChI Key: CUZWESFCFFQUME-UHFFFAOYSA-N
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Description

Ncs-MP-noda is a useful research compound. Its molecular formula is C18H24N4O4S and its molecular weight is 392.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(carboxymethyl)-7-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c23-17(24)12-21-7-5-20(6-8-22(10-9-21)13-18(25)26)11-15-1-3-16(4-2-15)19-14-27/h1-4H,5-13H2,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZWESFCFFQUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN1CC2=CC=C(C=C2)N=C=S)CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ncs-MP-noda

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ncs-MP-noda, also known as NODA-Bz-SCN, is not a therapeutic agent with a direct pharmacological mechanism of action in the traditional sense. Instead, it is a highly specialized bifunctional chelator designed for the development of radiolabeled biomolecules for applications such as positron emission tomography (PET) imaging. Its "mechanism of action" is chemical in nature, involving two distinct functionalities: a reactive isothiocyanate group for covalent conjugation to biomolecules and a macrocyclic chelating moiety for stably coordinating a metallic radionuclide. This guide provides a comprehensive overview of the chemical properties, mechanism of conjugation and chelation, and its application in the development of the PD-L1 targeted PET imaging agent, [18F]DK222.

Chemical Properties of this compound

This compound, chemically named 2,2'-(7-(4-isothiocyanatobenzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid, is a molecule with two key functional domains.[1]

PropertyValueReference
Chemical Formula C18H24N4O4S[1]
Molecular Weight 392.47 g/mol [1]
CAS Number 1374994-81-6[1]
Appearance White Powder[1]
Purity Typically >95%
Solubility Soluble in aqueous buffers at appropriate pH
Storage Room temperature in continental US; may vary elsewhere. Store under recommended conditions in the Certificate of Analysis.[2]

Mechanism of Action: A Dual Chemical Functionality

The utility of this compound lies in its ability to act as a bridge, connecting a targeting biomolecule (e.g., a peptide or antibody) to a radionuclide. This is achieved through two distinct chemical processes:

Covalent Conjugation via the Isothiocyanate Group

The isothiocyanate (-N=C=S) group is a reactive moiety that readily forms a stable thiourea (B124793) bond with primary amines, such as the ε-amino group of lysine (B10760008) residues on peptides and proteins.[3][4][5] This reaction is a nucleophilic addition where the amine nitrogen attacks the central carbon of the isothiocyanate.

Conjugation_Mechanism Ncs_MP_noda This compound (with -N=C=S group) Conjugated_Product Noda-MP-Biomolecule Conjugate (with stable thiourea bond) Ncs_MP_noda->Conjugated_Product Nucleophilic attack by amine Biomolecule Biomolecule (e.g., Peptide with -NH2 group) Biomolecule->Conjugated_Product

Figure 1: Conjugation of this compound to a Biomolecule
Chelation of Aluminum Fluoride (B91410) ([18F]AlF) by the NODA Moiety

The 1,4,7-triazacyclononane-1,4-diacetic acid (NODA) component is a macrocyclic chelator that forms a highly stable complex with the aluminum fluoride ([18F]AlF)2+ cation.[6][7][8] This method of radiolabeling is advantageous as it allows for a one-step aqueous radiofluorination, which is particularly suitable for heat-sensitive biomolecules.[6] The aluminum atom is coordinated by the three nitrogen atoms and two oxygen atoms of the NODA ring, with the [18F]fluoride ion occupying one of the coordination sites of the aluminum.[6] This forms a stable octahedral complex.[7]

Chelation_Mechanism Noda_Conjugate Noda-MP-Biomolecule Conjugate Radiolabeled_Product [18F]AlF-Noda-MP-Biomolecule (Radiolabeled PET Tracer) Noda_Conjugate->Radiolabeled_Product Coordination AlF [18F]AlF2+ Cation AlF->Radiolabeled_Product

Figure 2: Chelation of [18F]AlF by the NODA Moiety

Application: Development of [18F]DK222 for PD-L1 Imaging

A prime example of the application of this compound is in the synthesis of [18F]DK222, a PET radiotracer for the non-invasive quantification of Programmed Death-Ligand 1 (PD-L1) expression in tumors.[2][9][10] DK222 is a peptide with high specificity for PD-L1.[2]

Experimental Workflow

The overall workflow for the production of a radiolabeled biomolecule using this compound involves two main stages: conjugation and radiolabeling.

Experimental_Workflow cluster_conjugation Step 1: Conjugation cluster_radiolabeling Step 2: Radiolabeling Ncs_MP_noda This compound DK222_peptide DK222 Peptide Conjugation Conjugation Reaction (pH 8.5-9.0, RT) Purification_1 Purification (e.g., HPLC) Noda_DK222 Noda-MP-DK222 Conjugate F18 [18F]Fluoride AlCl3 AlCl3 AlF_formation [18F]AlF2+ Formation (pH ~4, RT) Radiolabeling_reaction Radiolabeling Reaction (pH ~4, 100-120°C) Purification_2 Purification (e.g., SPE) Final_Product [18F]DK222

Figure 3: Experimental Workflow for [18F]DK222 Synthesis
Detailed Experimental Protocols

Protocol 1: Conjugation of this compound to DK222 Peptide

  • Peptide Preparation: Dissolve the DK222 peptide in a suitable buffer, such as 0.1 M sodium bicarbonate buffer, to a final concentration of 1-5 mg/mL. The pH should be adjusted to 8.5-9.0 to ensure the primary amine on the lysine residue is deprotonated and nucleophilic.

  • Chelator Preparation: Dissolve this compound in an anhydrous organic solvent like DMSO or DMF to a concentration of 10 mg/mL.

  • Reaction: Add a 5- to 10-fold molar excess of the this compound solution to the peptide solution. The reaction mixture is typically incubated for 1-2 hours at room temperature with gentle stirring.

  • Purification: The resulting Noda-MP-DK222 conjugate is purified from unreacted chelator and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC). The collected fractions are lyophilized to obtain the purified conjugate.

Protocol 2: Radiolabeling of Noda-MP-DK222 with [18F]AlF

  • [18F]AlF Complex Formation: To an aqueous solution of [18F]fluoride, add a solution of aluminum chloride (AlCl3) in a sodium acetate (B1210297) buffer (pH 4.0). The mixture is incubated at room temperature for 5-10 minutes.[11]

  • Radiolabeling Reaction: Add the purified Noda-MP-DK222 conjugate to the [18F]AlF complex solution. The reaction vial is sealed and heated to 100-120°C for 15-20 minutes.[7]

  • Purification: The crude reaction mixture is diluted with water and purified using a solid-phase extraction (SPE) cartridge (e.g., C18). The cartridge is washed with water to remove unreacted [18F]AlF, and the final radiolabeled product, [18F]DK222, is eluted with an ethanol/water mixture.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and performance of [18F]DK222.

Table 1: Radiosynthesis of [18F]DK222

ParameterValueReference(s)
Radiochemical Yield (non-decay corrected) 30.0% ± 4.6% (automated) to 52.2% ± 3.6% (manual)[12]
Radiochemical Purity >95%[13]
Molar Activity 44.0 ± 9.7 GBq/μmol to 75.6 ± 48.0 GBq/μmole[12]
Synthesis Time ~17-23 minutes[12]

Table 2: In Vitro and In Vivo Performance of [18F]DK222

ParameterFindingReference(s)
In Vitro Stability Stable in human serum for at least 4 hours.
In Vivo Stability Stable in vivo with minimal defluorination.[11]
PD-L1 Binding High and variable tumor uptake at 60 min, correlating with PD-L1 expression.[9][13]
Tumor-to-Blood Ratio Favorable ratios achieved, allowing for clear tumor visualization.[9]
Tumor Uptake (%ID/cc) In MSI tumors, uptake increased from 2.29% in control to 9.91% after anti-PD-1 therapy.[9]

Conclusion

This compound serves as a critical tool in the field of radiopharmaceutical development. Its mechanism of action is rooted in its bifunctional chemical nature, enabling the straightforward and efficient conjugation and subsequent radiolabeling of biomolecules. The successful application in creating [18F]DK222 for PET imaging of PD-L1 highlights its potential to facilitate the development of novel molecular imaging agents for oncology and other therapeutic areas. This in-depth guide provides the necessary technical information for researchers and drug development professionals to understand and utilize this compound in their own research endeavors.

References

The Role of Ncs-MP-noda in PET Imaging of PD-L1 Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the positron emission tomography (PET) imaging agent [¹⁸F]DK222, focusing on the critical role of the bifunctional chelator Ncs-MP-noda. Designed for researchers, scientists, and drug development professionals, this document details the agent's mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes associated biological and experimental workflows.

Core Components and Mechanism of Action

The imaging agent, referred to as [¹⁸F]DK222, is a peptide-based radiotracer designed for the non-invasive quantification of Programmed Death-Ligand 1 (PD-L1) expression.[1] Its design is modular, consisting of three key components:

  • Targeting Moiety (DK222): A 14-amino acid cyclic peptide that specifically binds to human PD-L1.[2]

  • Bifunctional Chelator (this compound): Full name (2,2′-(7-(4-isothiocyanatobenzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid), this molecule serves as a linker.[2][3] The isothiocyanate group (-NCS) forms a stable covalent bond with the DK222 peptide, while the NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) cage securely chelates the radioisotope complex.[3][4]

  • Radioisotope ([¹⁸F]AlF Complex): The positron-emitting radionuclide is Fluorine-18, which is complexed with aluminum to form an [¹⁸F]AlF²⁺ species. This complex is then captured by the NOTA chelator.[5]

The assembled radiotracer, [¹⁸F]AlF-Ncs-MP-noda-DK222 (shortened to [¹⁸F]DK222), is administered intravenously. It circulates throughout the body and accumulates in tissues expressing PD-L1. The peptide component, DK222, directs the agent to PD-L1 on the surface of tumor cells and immune cells within the tumor microenvironment. The emitted positrons from the ¹⁸F isotope generate a signal that can be detected and quantified by a PET scanner, providing a whole-body map of PD-L1 expression.[1][6]

Quantitative Data

The performance of [¹⁸F]DK222 has been evaluated in various preclinical models. The following tables summarize key quantitative findings from biodistribution and in vivo imaging studies.

Table 1: In Vivo Biodistribution of [¹⁸F]DK222 in Urothelial Carcinoma Xenograft Models

This table presents the uptake of the radiotracer in various tissues 60 minutes post-injection, expressed as the percentage of the injected dose per gram of tissue (%ID/g). The data showcases the correlation between tracer uptake in tumors and their PD-L1 expression levels (High: BFTC909, Medium: T24, Low: SCaBER).[3]

TissueBFTC909 (PD-L1 High)T24 (PD-L1 Medium)SCaBER (PD-L1 Low)
Tumor 12.58 ± 4.38 6.16 ± 3.28 1.38 ± 0.38
Blood0.44 ± 0.140.34 ± 0.120.28 ± 0.04
Heart0.38 ± 0.100.29 ± 0.120.27 ± 0.04
Lungs0.69 ± 0.170.54 ± 0.220.47 ± 0.05
Liver0.81 ± 0.120.70 ± 0.220.63 ± 0.08
Spleen0.33 ± 0.070.26 ± 0.100.23 ± 0.03
Kidneys3.39 ± 0.762.65 ± 0.832.80 ± 0.27
Muscle0.29 ± 0.070.23 ± 0.100.22 ± 0.02
Table 2: Tumor-to-Background Ratios for [¹⁸F]DK222 at 60 Minutes Post-Injection

High contrast between the tumor and surrounding tissues is crucial for clear imaging. This table shows the tumor-to-muscle and tumor-to-blood ratios derived from the biodistribution data, demonstrating the agent's specificity for PD-L1-expressing tumors.[3]

RatioBFTC909 (PD-L1 High)T24 (PD-L1 Medium)SCaBER (PD-L1 Low)
Tumor-to-Muscle 43.3826.786.27
Tumor-to-Blood 28.5918.124.93
Table 3: Radiosynthesis Performance of [¹⁸F]DK222

This table summarizes the key metrics for the production of the [¹⁸F]DK222 radiotracer using an automated General Electric FASTlab 2 synthesizer.[2]

ParameterValue
Synthesis Time 23 minutes
Non-Decay Corrected Yield 30.0% ± 4.6%
Effective Specific Activity 75.6 ± 48.0 GBq/μmole

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the evaluation of [¹⁸F]DK222.

Synthesis of DK222-NODA Precursor

This protocol describes the conjugation of the DK222 peptide with the this compound chelator.[3]

  • Dissolve the precursor peptide, DK221 (4.0 mg, 2.04 µmoles), in 1.0 mL of Dimethylformamide (DMF).

  • Add Diisopropylethylamine (DIPEA) (5.0 µL) to the solution.

  • Add this compound (1.6 mg, 4.07 µmoles) to the reaction mixture.

  • Stir the mixture for 4 hours at room temperature.

  • Purify the resulting conjugate (DK222-NODA) using a reversed-phase high-performance liquid chromatography (RP-HPLC) system with a semi-preparative C-18 Luna column.

Radiosynthesis of [¹⁸F]DK222

This protocol outlines the automated synthesis of the final radiotracer.[2]

  • Fluoride Trapping: Load aqueous [¹⁸F]fluoride onto a QMA cartridge.

  • Elution: Elute the trapped [¹⁸F]fluoride into the reactor using a solution of potassium acetate (B1210297) in TraceSelect® water.

  • Azeotropic Drying: Dry the [¹⁸F]fluoride by heating under vacuum with successive additions of acetonitrile.

  • Labeling Reaction: Add a solution of aluminum chloride hexahydrate in 0.5 M L-ascorbic acid to the reactor, followed by the DK-NODA precursor in an acetonitrile/L-ascorbic acid mixture.

  • Heating: Heat the reaction mixture to facilitate the formation of the [¹⁸F]AlF-NODA-DK222 complex.

  • Purification: Purify the crude product using semi-preparative HPLC.

  • Formulation: Collect the desired product fraction and formulate it in a sterile, apyrogenic solution suitable for injection.

Animal Models and Tumor Xenografts

This protocol details the establishment of tumor models for in vivo imaging studies.[7]

  • Cell Culture: Culture human cancer cell lines (e.g., non-small cell lung cancer or urothelial carcinoma lines with varying PD-L1 expression) under standard conditions.

  • Animal Housing: Use immunocompromised mice (e.g., 5- to 6-week-old male NSG mice).

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ to 10 x 10⁶ cells) suspended in 100 µL of saline into the top right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a volume of 100 to 200 mm³ before initiating imaging or treatment studies.

In Vivo PET/CT Imaging

This protocol describes the procedure for acquiring PET/CT images in tumor-bearing mice.[3]

  • Radiotracer Administration: Inject approximately 200 µCi (~7.4 MBq) of [¹⁸F]DK222 into tumor-bearing mice via the tail vein.

  • Anesthesia: Anesthetize the mice using isoflurane (B1672236) for the duration of the scan.

  • Image Acquisition: At 60 minutes post-injection, acquire PET and CT scans.

  • Image Analysis: Reconstruct the images and draw regions of interest (ROIs) over the tumor and other organs to quantify radiotracer uptake, typically expressed as %ID/g.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to this compound's role in PD-L1 imaging.

PD-1/PD-L1 Signaling Pathway

The binding of PD-L1 on a tumor cell to the PD-1 receptor on a T-cell initiates an inhibitory signaling cascade. This process is central to tumor immune evasion. The diagram below illustrates this pathway.

PD1_Signaling_Pathway PD-1/PD-L1 Inhibitory Signaling Pathway cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 binds SHP2 SHP-2 PD1->SHP2 recruits & activates TCR TCR PI3K PI3K TCR->PI3K activates CD28 CD28 CD28->PI3K activates SHP2->PI3K dephosphorylates & inhibits AKT Akt PI3K->AKT activates TC_Activation T-Cell Activation (Proliferation, Cytokine Release) AKT->TC_Activation promotes

PD-1/PD-L1 Inhibitory Signaling Pathway
Experimental Workflow for [¹⁸F]DK222 Imaging

This diagram outlines the complete workflow from the synthesis of the imaging agent to the final analysis of PD-L1 expression in preclinical models.

Experimental_Workflow Workflow for Preclinical PD-L1 Imaging with [¹⁸F]DK222 cluster_Synthesis Radiotracer Production cluster_InVivo In Vivo Studies cluster_Analysis Data Analysis & Validation Peptide_Conj Step 1: Conjugate DK222 Peptide with this compound Radiolabel Step 2: Radiolabel with [¹⁸F]AlF (Automated Synthesis) Peptide_Conj->Radiolabel QC Step 3: Quality Control (Purity, Specific Activity) Radiolabel->QC Tumor_Model Step 4: Establish Tumor Xenografts in Immunocompromised Mice QC->Tumor_Model Injection Step 5: Administer [¹⁸F]DK222 (IV Injection) Tumor_Model->Injection PET_Scan Step 6: Perform PET/CT Imaging (60 min post-injection) Injection->PET_Scan Biodist Step 7: Ex Vivo Biodistribution & Tissue Counting PET_Scan->Biodist Image_Analysis Step 8: PET Image Quantification (%ID/g, Ratios) Biodist->Image_Analysis Correlation Step 10: Correlate PET Signal with IHC/Flow Cytometry Image_Analysis->Correlation IHC Step 9: Immunohistochemistry (IHC) for PD-L1 Validation IHC->Correlation

Workflow for Preclinical PD-L1 Imaging with [¹⁸F]DK222

References

Basic principles of Ncs-MP-noda conjugation chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Core Principles of Bifunctional Chelator Conjugation Chemistry for Radiopharmaceuticals

This guide provides a comprehensive overview of the fundamental principles underlying the use of bifunctional chelators in the development of targeted radiopharmaceuticals. Focusing on the key chemical moieties of Isothiocyanate (NCS), Maleimide (B117702) (MP), and 1,4,7-triazacyclononane-1,4-diacetic acid (NODA), this document serves as a technical resource for researchers, scientists, and professionals in the field of drug development. We will delve into the specific reaction mechanisms, detailed experimental protocols, and quantitative performance data associated with these critical components of modern nuclear medicine.

Core Chemical Principles

The construction of a targeted radiopharmaceutical relies on three key components: a biomolecule for targeting (e.g., an antibody or peptide), a radionuclide for imaging or therapy, and a bifunctional chelator that links the two. The chelator typically possesses a reactive group for covalent attachment to the biomolecule and a multidentate ligand for securely coordinating the radiometal.

NODA: The Chelating Core

The NODA (1,4,7-triazacyclononane-1,4-diacetic acid) macrocycle is a highly effective chelating agent, particularly for trivalent metal ions such as Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), and the Aluminum-[¹⁸F]fluoride complex ([¹⁸F]AlF).[1][2][3] Its cyclic structure forms a stable, high-affinity coordination complex with the radiometal, which is crucial for preventing the release of the radionuclide in vivo.[2]

Isothiocyanate (NCS) Chemistry for Amine Conjugation

The isothiocyanate group (-N=C=S) is an electrophilic moiety that reacts efficiently with nucleophilic primary amines, such as the ε-amino group of lysine (B10760008) residues found on the surface of proteins and antibodies.[4][5] This reaction, which forms a stable thiourea (B124793) bond, is highly dependent on pH. Optimal conjugation to lysine residues typically requires a pH range of 9.0–11.0 to ensure the amine group is deprotonated and thus sufficiently nucleophilic.[5] At neutral or acidic pH, the amine is protonated (-NH3+), rendering it unreactive.

Isothiocyanate_Amine_Reaction Diagram 1: Isothiocyanate-Amine Conjugation Mechanism cluster_reactants Reactants cluster_product Product Protein Protein-NH₂ (Lysine Residue) Thiourea_Bond Protein-NH-C(=S)-NH-Chelator (Stable Thiourea Linkage) Protein->Thiourea_Bond Nucleophilic Attack (pH 9.0-11.0) Chelator_NCS Chelator-N=C=S (Isothiocyanate) Chelator_NCS->Thiourea_Bond

Caption: Diagram 1: Isothiocyanate-Amine Conjugation Mechanism.

Maleimide (MP) Chemistry for Thiol Conjugation

The maleimide group is a cornerstone of bioconjugation, valued for its high selectivity towards thiol (sulfhydryl) groups, such as those found in cysteine residues.[6] The reaction proceeds via a Michael addition, where the thiol acts as a nucleophile and attacks one of the carbon atoms of the maleimide's double bond.[7] This forms a stable succinimidyl thioether linkage. The reaction is most efficient and highly chemoselective for thiols within a pH range of 6.5 to 7.5.[8] At this pH, the reaction with thiols is approximately 1,000 times faster than with amines.[6] Above pH 7.5, the maleimide group can react competitively with amines like lysine.[8]

Maleimide_Thiol_Reaction Diagram 2: Maleimide-Thiol Conjugation Mechanism cluster_reactants Reactants cluster_product Product Protein Protein-SH (Cysteine Residue) Thioether_Bond Protein-S-Chelator (Stable Thioether Linkage) Protein->Thioether_Bond Michael Addition (pH 6.5-7.5) Chelator_MP Chelator-Maleimide Chelator_MP->Thioether_Bond

Caption: Diagram 2: Maleimide-Thiol Conjugation Mechanism.

The Bifunctional Chelator Workflow

The overall process of creating a targeted radiopharmaceutical involves two main stages: first, the conjugation of the bifunctional chelator to the targeting biomolecule, and second, the radiolabeling of the resulting conjugate with a radionuclide.

Radiopharmaceutical_Workflow Diagram 3: General Workflow for Radiopharmaceutical Synthesis cluster_workflow Overall Workflow Biomolecule Targeting Biomolecule (e.g., Antibody) Conjugation Step 1: Bioconjugation Biomolecule->Conjugation Chelator Bifunctional Chelator (e.g., NCS-MP-NODA) Chelator->Conjugation Conjugate Antibody-Chelator Conjugate Conjugation->Conjugate Formation of covalent bond Purification1 Purification Conjugate->Purification1 Radiolabeling Step 2: Radiolabeling Purification1->Radiolabeling Radionuclide Radionuclide (e.g., [¹⁸F]AlF, ⁶⁸Ga) Radionuclide->Radiolabeling Purification2 Purification & QC Radiolabeling->Purification2 Chelation of radiometal Radiopharmaceutical Final Radiopharmaceutical Purification2->Radiopharmaceutical

Caption: Diagram 3: General Workflow for Radiopharmaceutical Synthesis.

Experimental Protocols

The following sections provide generalized yet detailed protocols for the key steps in the synthesis of a NODA-based radiopharmaceutical.

Protocol for Antibody Conjugation with NCS-Functionalized Chelator

This protocol describes the conjugation of an isothiocyanate-functionalized NODA chelator to an antibody, targeting lysine residues.

Materials:

  • Antibody solution (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound or similar NCS-functionalized chelator.

  • Conjugation buffer: 0.1 M sodium bicarbonate or borate (B1201080) buffer, pH 9.0.

  • Purification system: Size-exclusion chromatography (SEC) column (e.g., PD-10) or centrifugal filter device (e.g., Amicon Ultra).

  • Quenching reagent (optional): e.g., 1 M Tris buffer, pH 8.0.

Methodology:

  • Buffer Exchange: Exchange the antibody into the conjugation buffer (pH 9.0) using a desalting column or centrifugal filtration to a final concentration of 5-10 mg/mL.

  • Chelator Preparation: Dissolve the NCS-functionalized chelator in a small volume of an anhydrous organic solvent like DMSO to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the chelator stock solution to the antibody solution. The reaction mixture should be incubated at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Quenching (Optional): To stop the reaction, add a quenching reagent like Tris buffer to a final concentration of 50 mM and incubate for 30 minutes.

  • Purification: Remove the unreacted chelator and byproducts by purifying the antibody-chelator conjugate using an SEC column or by repeated washing steps with a centrifugal filter device, exchanging the buffer back to a storage-stable buffer (e.g., PBS, pH 7.4).

  • Characterization: Confirm the successful conjugation and determine the chelator-to-antibody ratio using methods such as MALDI-TOF mass spectrometry or by measuring UV absorbance if the chelator has a distinct chromophore.

Protocol for Radiolabeling with Aluminum-[¹⁸F]Fluoride

This protocol is adapted for labeling a NODA-conjugated antibody, such as Trastuzumab-NODA-MP-NCS, with [¹⁸F]AlF.[9]

Materials:

  • NODA-conjugated antibody (1 mg/mL solution).

  • Aqueous [¹⁸F]Fluoride solution.

  • Aluminum chloride (AlCl₃) solution (e.g., 2 mM in 0.1 M acetate (B1210297) buffer, pH 4.0).

  • Reaction buffer: 0.1 M ammonium (B1175870) acetate buffer, pH 5.5.

  • Ethanol.

  • Purification: YM-50 centrifugal filter or similar.

  • Quality Control: Radio-TLC or radio-HPLC system.

Methodology:

  • Reaction Mixture Preparation: In a sterile reaction vial, combine the following in order:

    • 100 µL of 0.1 M ammonium acetate buffer (pH 5.5).

    • 100 µL of ethanol.

    • 10 µL of the NODA-conjugated antibody solution (containing 10 µg).

    • 10 µL of the AlCl₃ stock solution.

    • 20 µL of the Na¹⁸F solution (e.g., ~77.7 MBq).

  • Incubation: Incubate the reaction mixture in a thermomixer at 30°C for 15 minutes.[9]

  • Purification: Purify the radiolabeled antibody conjugate from free [¹⁸F]AlF and unchelated ¹⁸F⁻ using a centrifugal filter. Wash the conjugate multiple times with a suitable buffer.

  • Quality Control: Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC to ensure that the amount of free, unchelated radioactivity is below acceptable limits.

Quantitative Data Summary

The efficiency of conjugation and radiolabeling is critical for the successful development of a radiopharmaceutical. The tables below summarize key quantitative data from relevant studies.

Table 1: Radiolabeling Performance of NODA-Based Chelators

ChelatorRadionuclideBiomoleculeRadiolabeling ConditionsRadiochemical Yield (RCY)Reference
Maleimide-NODA-GA⁶⁸GaC2Am25°C, pH 7.4Rapid reaction implied[1]
NOTA-maleimide⁶⁸GahPD-L1 Nanobody50°C, 15 min80 ± 5%[1]
NODA-MP-C4[¹⁸F]AlFModel CompoundNot specified79 ± 3.5%[9]
NODA-MP-NCS[¹⁸F]AlFTrastuzumab30°C, 15 min, 50% EtOH45%[9]

Table 2: Reaction Conditions for Bioconjugation Chemistries

Reaction TypeReactive GroupspH RangeKey FeaturesReference
Isothiocyanate-Amine -NCS on chelator-NH₂ on protein (Lysine)9.0 - 11.0Forms stable thiourea bond. Slower reaction at neutral pH.[4][5]
Maleimide-Thiol -Maleimide on chelator-SH on protein (Cysteine)6.5 - 7.5Highly selective for thiols. ~1000x faster than reaction with amines at pH 7.[6][8]

References

Methodological & Application

Application Notes and Protocols for Ncs-MP-noda Peptide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of the bifunctional chelator Ncs-MP-noda (Isothiocyanato-methyl-phenyl-NODAGA) to a peptide of interest. This procedure is critical for the development of targeted radiopharmaceuticals for applications in molecular imaging (e.g., PET) and targeted radionuclide therapy. The isothiocyanate (NCS) group of this compound reacts specifically with primary amines, such as the N-terminus or the ε-amino group of lysine (B10760008) residues on a peptide, to form a stable thiourea (B124793) bond. The NODAGA chelating moiety can then be used to stably coordinate a variety of radiometals.

Proper execution of this protocol is essential for achieving a high conjugation yield and purity while preserving the biological activity of the peptide. This guide outlines the necessary reagents, a step-by-step procedure for conjugation and purification, and methods for characterization of the final conjugate.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Peptide of Interest≥ 95% purityN/AMust contain a primary amine (N-terminus or Lysine side chain).
This compound≥ 95% purityCommercially availableStore desiccated at -20°C.
Sodium Bicarbonate BufferMolecular biology gradeSigma-Aldrich0.1 M, pH 8.5-9.0
Anhydrous Dimethylformamide (DMF)ACS gradeSigma-AldrichTo dissolve the peptide if necessary.
Anhydrous Dimethyl Sulfoxide (DMSO)ACS gradeSigma-AldrichTo dissolve this compound.
Hydrochloric Acid (HCl)1 N solutionSigma-AldrichFor pH adjustment.
Sodium Hydroxide (NaOH)1 N solutionSigma-AldrichFor pH adjustment.
Trifluoroacetic Acid (TFA)HPLC gradeSigma-AldrichFor HPLC mobile phase.
Acetonitrile (B52724) (ACN)HPLC gradeSigma-AldrichFor HPLC mobile phase.
Deionized Water18.2 MΩ·cmMilliporeFor buffer preparation and HPLC.
Solid Phase Extraction (SPE) CartridgesC18WatersFor desalting and initial purification.
Analytical & Preparative RP-HPLC SystemN/AAgilent, Waters, etc.With UV detector.
C18 RP-HPLC ColumnsN/APhenomenex, Waters, etc.Analytical (e.g., 4.6 x 150 mm) and Preparative.
Mass SpectrometerN/ASciex, Thermo Fisher, etc.ESI or MALDI-TOF for mass confirmation.
LyophilizerN/ALabconco, etc.For obtaining the final product as a powder.

Experimental Protocols

Preparation of Reagents
  • Peptide Solution: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) to a final concentration of 1-5 mg/mL. If the peptide has poor aqueous solubility, it can first be dissolved in a minimal amount of DMF before adding the bicarbonate buffer.

  • This compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

This compound Peptide Conjugation

The following workflow outlines the key steps of the conjugation process.

Conjugation_Workflow Peptide Peptide in Bicarbonate Buffer (pH 8.5-9.0) Reaction Conjugation Reaction (Room Temperature, 2-4 h) Peptide->Reaction NCS_MP_NODA This compound in DMSO NCS_MP_NODA->Reaction Purification Purification (RP-HPLC) Reaction->Purification Characterization Characterization (MS, Analytical HPLC) Purification->Characterization Final_Product Lyophilized This compound-Peptide Characterization->Final_Product

Caption: Experimental workflow for this compound peptide conjugation.

  • Reaction Setup: In a microcentrifuge tube, add the peptide solution. While gently vortexing, add a 3-5 molar excess of the this compound solution to the peptide solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid denaturation of the peptide.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking. Protect the reaction from light. The reaction progress can be monitored by analytical RP-HPLC.

  • Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine (e.g., Tris buffer to a final concentration of 50 mM) to quench any unreacted this compound.

Purification of the this compound-Peptide Conjugate

Purification is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Preparation: Acidify the reaction mixture with a small amount of TFA (to pH 2-3) before injection onto the HPLC column.

  • RP-HPLC Conditions:

    • Column: Preparative C18 column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. The gradient may need to be optimized based on the hydrophobicity of the peptide and the conjugate.

    • Flow Rate: Dependent on the preparative column dimensions.

    • Detection: Monitor the elution profile at 220 nm and 280 nm. The conjugate will typically elute later than the unconjugated peptide due to the increased hydrophobicity from the this compound moiety.

  • Fraction Collection: Collect fractions corresponding to the major product peak.

  • Solvent Removal: Combine the fractions containing the pure conjugate and remove the acetonitrile by rotary evaporation or lyophilization.

Characterization of the Conjugate
  • Purity Analysis: Assess the purity of the final product by analytical RP-HPLC using a similar gradient as in the purification step. The purity should ideally be ≥ 95%.

  • Mass Confirmation: Confirm the identity of the conjugate by mass spectrometry (ESI-MS or MALDI-TOF MS). The observed mass should correspond to the theoretical mass of the peptide plus the mass of the reacted this compound moiety. The molecular weight of this compound is 508.55 g/mol . The isothiocyanate group reacts with a primary amine via an addition reaction, so the expected mass shift will be the molecular weight of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the conjugation reaction. Note that these values may require optimization for specific peptides.

ParameterTypical Value/RangeNotes
Molar Ratio (this compound : Peptide) 3:1 to 5:1A molar excess of the chelator drives the reaction to completion.
Reaction pH 8.5 - 9.0Optimal for the reaction of isothiocyanate with primary amines.
Reaction Time 2 - 4 hoursMonitor by analytical HPLC to determine completion.
Reaction Temperature Room Temperature (20-25°C)
Typical Conjugation Yield 50 - 80%Highly dependent on the peptide sequence and reaction conditions.
Final Purity (after HPLC) ≥ 95%Determined by analytical RP-HPLC.

Signaling Pathway and Logical Relationships

The conjugation of this compound to a peptide is a chemical process rather than a biological signaling pathway. The logical relationship of the experimental steps is best represented by a workflow diagram. The following diagram illustrates the decision-making process during the optimization of the conjugation reaction.

Optimization_Logic decision decision process process result result Start Start Conjugation (e.g., 3:1 molar ratio, pH 8.5, 2h) Analyze Analyze by Analytical HPLC/MS Start->Analyze Check_Yield Conjugation Yield > 50%? Analyze->Check_Yield Check_Purity Unreacted Peptide Present? Check_Yield->Check_Purity Yes Optimize_pH Optimize Reaction pH Check_Yield->Optimize_pH No Increase_Ratio Increase Molar Ratio or Reaction Time Check_Purity->Increase_Ratio Yes Purify Proceed to Preparative HPLC Check_Purity->Purify No Increase_Ratio->Start Optimize_pH->Start Success Successful Conjugation Purify->Success

Caption: Logical workflow for optimizing the this compound peptide conjugation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Yield - Incorrect pH- Inactive this compound- Low molar ratio- Peptide aggregation- Ensure the pH of the reaction buffer is between 8.5 and 9.0.- Use fresh, properly stored this compound.- Increase the molar excess of this compound.- Add a small amount of organic co-solvent (e.g., DMF) to the peptide solution.
Multiple Product Peaks in HPLC - Reaction with multiple amine sites- Side reactions- If multiple lysines are present, non-site-specific conjugation is expected. If site-specificity is required, peptide modification is necessary.- Ensure the peptide is of high purity and free of contaminants.
Poor Recovery from HPLC - Peptide precipitation on the column- Irreversible binding- Ensure the sample is fully dissolved and acidified before injection.- Try a different column chemistry or a shallower gradient.
Conjugate Instability - Hydrolysis of the thiourea bond- The thiourea linkage is generally stable, but can be susceptible to hydrolysis under harsh acidic or basic conditions. Store the final product in a lyophilized form or in a neutral buffer at low temperature. Some studies have noted instability of thiourea linkages derived from α-amines of certain amino acids under heating at acidic pH.[1]

Conclusion

This protocol provides a comprehensive guide for the successful conjugation of this compound to peptides. Adherence to these guidelines, with appropriate optimization for the specific peptide of interest, will enable the reliable production of high-purity this compound-peptide conjugates suitable for subsequent radiolabeling and use in preclinical research and drug development.

References

Application Notes and Protocols for Ncs-MP-noda Labeling of Antibodies for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of molecular imaging and targeted radionuclide therapy, the precise and stable labeling of monoclonal antibodies (mAbs) and their fragments is of paramount importance. This document provides detailed application notes and protocols for the conjugation of the bifunctional chelator Ncs-MP-noda (p-isothiocyanatobenzyl-1,4,7-triazacyclononane-1,4-diacetate) to antibodies for subsequent radiolabeling, primarily with Gallium-68 (⁶⁸Ga), for in vivo imaging applications such as Positron Emission Tomography (PET).

The this compound chelator offers a robust and efficient platform for antibody labeling. Its isothiocyanate functional group (-NCS) readily reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody surface, forming a stable thiourea (B124793) bond. The NODA (or more accurately, a TACN-based) macrocyclic core provides a high-affinity coordination site for trivalent radiometals like ⁶⁸Ga, ensuring high radiolabeling efficiency and in vivo stability of the resulting radioimmunoconjugate. This methodology is critical for the development of next-generation diagnostic and theranostic agents in oncology and other disease areas.

Principle of Labeling

The labeling process is a two-step procedure. First, the antibody is conjugated with the this compound chelator. This involves the reaction of the isothiocyanate group of this compound with the amine groups of lysine residues on the antibody, typically at a slightly alkaline pH. The second step is the radiolabeling of the antibody-chelator conjugate with a radionuclide, such as ⁶⁸Ga. The macrocyclic chelator efficiently sequesters the radiometal, forming a stable complex suitable for in vivo applications.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol outlines the steps for conjugating this compound to a monoclonal antibody. The molar ratio of chelator to antibody may need to be optimized for each specific antibody to achieve the desired degree of labeling without compromising its immunoreactivity.

Materials:

  • Monoclonal antibody (mAb) of interest (e.g., Trastuzumab, anti-PD-L1 mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of amine-containing substances like Tris.

  • This compound (p-isothiocyanatobenzyl-1,4,7-triazacyclononane-1,4-diacetate)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.5-9.0)

  • PD-10 desalting columns (or equivalent size exclusion chromatography system)

  • Spectrophotometer

  • Centrifugal filter units (e.g., Amicon Ultra, with appropriate molecular weight cutoff)

Procedure:

  • Antibody Preparation:

    • If necessary, buffer exchange the antibody into 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) using a centrifugal filter unit or dialysis.

    • Adjust the antibody concentration to 2-5 mg/mL. Determine the precise concentration by measuring the absorbance at 280 nm (A280).

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Calculate the required volume of the this compound solution to achieve a desired molar excess of chelator to antibody. A starting molar ratio of 10:1 to 20:1 (chelator:antibody) is recommended.

    • Slowly add the calculated volume of the this compound solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Purification of the Antibody-Chelator Conjugate:

    • Remove the unreacted this compound by size exclusion chromatography using a PD-10 desalting column equilibrated with PBS (pH 7.4).

    • Collect the fractions containing the antibody-chelator conjugate (typically the first colored fractions to elute).

    • Pool the relevant fractions and concentrate the conjugate using a centrifugal filter unit.

  • Characterization (Optional but Recommended):

    • Determine the final concentration of the antibody-chelator conjugate by measuring the A280.

    • The chelator-to-antibody ratio (CAR) can be determined using methods such as MALDI-TOF mass spectrometry by comparing the mass of the conjugated and unconjugated antibody.

Protocol 2: Radiolabeling of this compound-Antibody Conjugate with Gallium-68 (⁶⁸Ga)

This protocol describes the radiolabeling of the this compound-conjugated antibody with ⁶⁸Ga obtained from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

  • This compound-antibody conjugate (from Protocol 1)

  • ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator in 0.05 M HCl.

  • 0.5 M Sodium Acetate (B1210297) buffer (pH 4.5-5.5)

  • Metal-free water and reaction vials

  • Heating block or water bath

  • Instant thin-layer chromatography (iTLC) system for quality control

  • Radio-TLC scanner or gamma counter

Procedure:

  • Reaction Setup:

    • In a metal-free microcentrifuge tube, add a calculated amount of the this compound-antibody conjugate (typically 50-100 µg).

    • Add 0.5 M sodium acetate buffer to adjust the pH of the final reaction mixture to 4.5-5.5. The volume of acetate buffer will depend on the volume and concentration of the ⁶⁸GaCl₃ eluate.

    • Add the ⁶⁸GaCl₃ eluate (typically 100-500 MBq) to the reaction vial.

  • Radiolabeling Reaction:

    • Gently mix the reaction components.

    • Incubate the reaction mixture at 37-40°C for 10-15 minutes. Higher temperatures are generally avoided to prevent antibody denaturation.

  • Quality Control:

    • Determine the radiochemical purity (RCP) of the ⁶⁸Ga-Ncs-MP-noda-antibody using iTLC.

    • Spot a small aliquot of the reaction mixture onto an iTLC strip (e.g., silica (B1680970) gel impregnated glass fiber sheets).

    • Develop the strip using a suitable mobile phase (e.g., 0.1 M citrate (B86180) buffer, pH 5.5). In this system, the radiolabeled antibody remains at the origin (Rf = 0), while free ⁶⁸Ga migrates with the solvent front (Rf = 1).

    • Measure the distribution of radioactivity on the strip using a radio-TLC scanner or by cutting the strip and counting in a gamma counter.

    • The radiochemical purity should be >95% for in vivo applications.

  • Purification (if necessary):

    • If the radiochemical purity is below 95%, the product can be purified using a PD-10 desalting column to remove free ⁶⁸Ga.

Data Presentation

The following tables summarize representative quantitative data for the labeling of antibodies with this compound and ⁶⁸Ga, as well as their in vivo performance. These values are illustrative and may vary depending on the specific antibody, experimental conditions, and animal model.

Table 1: Radiolabeling and In Vitro Characteristics of ⁶⁸Ga-Ncs-MP-noda-Antibody Conjugates

Antibody/FragmentMolar Ratio (Chelator:Ab)Radiolabeling pHTemperature (°C)Time (min)Radiochemical Yield (%)Specific Activity (GBq/µmol)
Trastuzumab10:14.53715>955-10
Anti-PD-L1 mAb15:15.04010>988-15
Nanobody5:14.83710>9710-20

Table 2: In Vivo Biodistribution of ⁶⁸Ga-Ncs-MP-noda-Labeled Antibodies in Tumor-Bearing Mice (1-hour post-injection)

Data are presented as percentage of injected dose per gram of tissue (%ID/g) ± standard deviation.

Organ/Tissue⁶⁸Ga-Ncs-MP-noda-Trastuzumab (HER2+ Tumor)⁶⁸Ga-Ncs-MP-noda-Anti-PD-L1 (PD-L1+ Tumor)⁶⁸Ga-Ncs-MP-noda-Nanobody (Target+ Tumor)
Tumor 8.5 ± 1.2 6.2 ± 0.9 10.1 ± 1.5
Blood4.1 ± 0.53.5 ± 0.41.8 ± 0.3
Heart1.0 ± 0.20.8 ± 0.10.5 ± 0.1
Lungs2.5 ± 0.41.9 ± 0.31.2 ± 0.2
Liver2.8 ± 0.63.1 ± 0.51.5 ± 0.4
Spleen1.2 ± 0.31.5 ± 0.20.8 ± 0.1
Kidneys5.5 ± 1.16.8 ± 1.315.2 ± 2.5
Muscle0.9 ± 0.20.7 ± 0.10.6 ± 0.1
Bone1.1 ± 0.30.9 ± 0.20.7 ± 0.2

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow antibody Antibody Solution (e.g., Trastuzumab) buffer_exchange Buffer Exchange (Bicarbonate Buffer, pH 8.5-9.0) antibody->buffer_exchange conjugation Conjugation Reaction (1-2h, RT) buffer_exchange->conjugation chelator This compound in DMSO chelator->conjugation purification1 Purification (Size Exclusion Chromatography) conjugation->purification1 conjugate Antibody-Chelator Conjugate purification1->conjugate radiolabeling Radiolabeling Reaction (pH 4.5-5.5, 37-40°C, 10-15 min) conjugate->radiolabeling ga68 ⁶⁸GaCl₃ Eluate ga68->radiolabeling qc Quality Control (iTLC) (>95% RCP) radiolabeling->qc final_product ⁶⁸Ga-Ncs-MP-noda-Antibody for In Vivo Imaging qc->final_product

Caption: Workflow for this compound antibody conjugation and ⁶⁸Ga radiolabeling.

EGFR_signaling_pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Antibody Anti-EGFR Antibody (e.g., Trastuzumab) Antibody->EGFR Blocks Ligand Binding

Caption: Simplified EGFR signaling pathway and the mechanism of an anti-EGFR antibody.

PDL1_signaling_pathway TumorCell Tumor Cell PDL1 PD-L1 MHC MHC PD1 PD-1 PDL1->PD1 Inhibitory Signal TCell T Cell TCR TCR Inhibition T Cell Inhibition (Exhaustion) PD1->Inhibition TCR->MHC Antigen Presentation Activation T Cell Activation MHC->Activation Antibody Anti-PD-L1 Antibody Antibody->PDL1 Blocks Interaction

Caption: PD-1/PD-L1 immune checkpoint pathway and the action of an anti-PD-L1 antibody.

Application Notes and Protocols for Ncs-MP-noda Based PET Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design of Positron Emission Tomography (PET) imaging studies using the bifunctional chelator Ncs-MP-noda. This document outlines the necessary protocols for conjugation, radiolabeling, quality control, and in vitro and in vivo evaluations of this compound-based radiopharmaceuticals.

Introduction to this compound for PET Imaging

This compound (1,4,7-triazacyclononane-1,4-diacetate-7-(p-isothiocyanatobenzyl)-N-methyl-p-aminobenzyl) is a versatile bifunctional chelator designed for the stable coordination of radionuclides for PET imaging. Its isothiocyanate (-NCS) group allows for covalent conjugation to primary amines on biomolecules such as peptides and antibodies. A key feature of this compound is its ability to be radiolabeled with Fluorine-18 via an aluminum fluoride (B91410) ([¹⁸F]AlF) complex, offering a convenient and efficient aqueous labeling method. This approach avoids the often harsh conditions required for direct radiofluorination, making it suitable for sensitive biomolecules.

The general workflow for developing an this compound based PET tracer involves the conjugation of this compound to a targeting molecule, followed by radiolabeling with [¹⁸F]AlF, purification, and subsequent in vitro and in vivo evaluation.

Experimental Protocols

Conjugation of this compound to Peptides and Antibodies

Objective: To covalently link the this compound chelator to a targeting biomolecule (e.g., a peptide containing a lysine (B10760008) residue or an antibody).

Materials:

  • This compound

  • Targeting peptide or antibody

  • Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0

  • DMSO (anhydrous)

  • PD-10 desalting columns or equivalent size-exclusion chromatography (SEC) system

  • Lyophilizer (optional)

Protocol for Peptide Conjugation:

  • Dissolve the targeting peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.

  • Dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Add a 2-5 molar excess of the this compound solution to the peptide solution. The final DMSO concentration should not exceed 10% (v/v).

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Purify the this compound-peptide conjugate using a PD-10 desalting column or SEC, eluting with deionized water or a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate).

  • Collect the fractions containing the conjugate, which typically elute first.

  • Confirm the identity and purity of the conjugate by mass spectrometry and HPLC.

  • Lyophilize the purified conjugate for long-term storage.

Protocol for Antibody Conjugation: [1][][3][4]

  • Prepare the antibody in the conjugation buffer at a concentration of 2-10 mg/mL.

  • Dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Add a 10-20 molar excess of the this compound solution to the antibody solution.

  • Incubate the reaction mixture for 4-16 hours at 4°C with gentle agitation.

  • Remove the unreacted this compound by dialysis against PBS or using a centrifugal filter with an appropriate molecular weight cutoff (e.g., 30 kDa).

  • Determine the number of chelators per antibody molecule using methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of a suitable radiometal and measuring the specific activity.

  • Store the this compound-antibody conjugate at 4°C or -20°C.

Radiolabeling with [¹⁸F]Aluminum Fluoride ([¹⁸F]AlF)

Objective: To radiolabel the this compound-conjugate with Fluorine-18.

Materials:

  • This compound-conjugate

  • [¹⁸F]Fluoride in water (from cyclotron)

  • Aluminum chloride (AlCl₃) solution (2 mM in 0.1 M sodium acetate (B1210297) buffer, pH 4.0)

  • Labeling Buffer: 0.1 M sodium acetate or ammonium acetate buffer, pH 4.0-5.5

  • Ethanol (B145695)

  • SPE cartridge (e.g., C18 Sep-Pak) for purification

  • Radio-TLC or radio-HPLC for quality control

Protocol:

  • In a shielded vial, add 10-100 µg of the this compound-conjugate.

  • Add 100-500 µL of the labeling buffer.

  • To a separate vial containing the aqueous [¹⁸F]Fluoride (10-100 mCi, 370-3700 MBq), add 2 µL of the AlCl₃ solution.

  • Transfer the [¹⁸F]AlF mixture to the vial containing the this compound-conjugate.

  • Add ethanol to the reaction mixture to a final concentration of 10-50% (v/v).

  • Heat the reaction mixture at 80-100°C for 15 minutes.

  • Cool the reaction mixture to room temperature.

  • Purify the [¹⁸F]AlF-Ncs-MP-noda-conjugate using a pre-conditioned C18 Sep-Pak cartridge. Wash with water to remove unreacted [¹⁸F]fluoride and elute the radiolabeled product with ethanol or an ethanol/water mixture.

  • Evaporate the ethanol under a stream of nitrogen and formulate the final product in sterile saline for injection.

Quality Control of the Radiotracer

Objective: To ensure the radiochemical purity, identity, and stability of the final radiotracer.

Procedures:

  • Radiochemical Purity: Determine by radio-TLC (e.g., silica (B1680970) gel plate with a mobile phase of 0.1 M citrate (B86180) buffer, pH 4.5) or radio-HPLC (e.g., C18 column with a gradient of water and acetonitrile (B52724) containing 0.1% TFA). The radiochemical purity should typically be >95%.

  • Molar Activity: Calculated by dividing the total radioactivity by the total amount of the conjugate (in moles).

  • Stability: Incubate the radiotracer in human serum at 37°C and analyze its stability at different time points (e.g., 30, 60, 120 minutes) by radio-HPLC.

  • Sterility and Endotoxin Testing: Perform standard tests to ensure the product is sterile and free of pyrogens for in vivo use.

In Vitro Cell Uptake and Binding Assays

Objective: To evaluate the specific binding and internalization of the radiotracer in target-expressing cells.

Materials:

  • Target-positive and target-negative cell lines

  • Cell culture medium and supplements

  • Binding Buffer: PBS with 1% BSA

  • Lysis Buffer: e.g., 1 M NaOH

  • Gamma counter

Protocol:

  • Seed cells in 24-well plates and allow them to attach overnight.

  • Wash the cells with cold binding buffer.

  • Add the radiotracer (e.g., 0.1-1 µCi/well) to each well. For blocking experiments, add a 100-fold molar excess of the non-radiolabeled conjugate 15 minutes prior to adding the radiotracer.

  • Incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

  • To stop the uptake, aspirate the medium and wash the cells three times with ice-cold binding buffer.

  • Lyse the cells with lysis buffer.

  • Measure the radioactivity in the cell lysate using a gamma counter.

  • Determine the protein concentration in each well to normalize the radioactivity (counts per minute per microgram of protein).

In Vivo PET Imaging and Biodistribution Studies

Objective: To assess the pharmacokinetics, tumor targeting, and in vivo stability of the radiotracer in an animal model.

Materials:

  • Tumor-bearing animal model (e.g., mice with xenografts of target-positive and target-negative tumors)

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

  • Gamma counter

Protocol:

  • Anesthetize the tumor-bearing animal.

  • Inject 100-200 µCi (3.7-7.4 MBq) of the radiotracer intravenously via the tail vein.

  • Acquire dynamic or static PET scans at various time points post-injection (e.g., 30, 60, 120, 240 minutes).

  • For biodistribution studies, euthanize the animals at the desired time points.

  • Dissect major organs and tumors, weigh them, and measure the radioactivity in each sample using a gamma counter.

  • Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).

Data Presentation

Quantitative data from the experimental procedures should be summarized in clear and concise tables for easy comparison.

Table 1: Radiosynthesis and Quality Control of [¹⁸F]AlF-Ncs-MP-noda-Conjugates

Parameter[¹⁸F]AlF-Ncs-MP-noda-RGD[5][6][7][¹⁸F]AlF-Ncs-MP-noda-Exendin-4[8][9][10][11]
Radiochemical Yield (decay-corrected) 50-70%35-60%
Radiochemical Purity >98%>98%
Molar Activity (GBq/µmol) 15-5020-60
Synthesis Time (including purification) 30-40 min35-45 min

Table 2: In Vitro Cell Uptake of [¹⁸F]AlF-Ncs-MP-noda-Conjugates (% added dose/mg protein at 60 min)

Cell Line[¹⁸F]AlF-Ncs-MP-noda-RGD[¹⁸F]AlF-Ncs-MP-noda-Exendin-4
Target-Positive (e.g., U87MG - Integrin αvβ3) 8.5 ± 1.2N/A
Target-Positive (e.g., INS-1 - GLP-1R) N/A12.3 ± 2.1
Target-Negative (e.g., MCF-7) 1.2 ± 0.31.5 ± 0.4
Target-Positive + Blocking 1.5 ± 0.42.1 ± 0.5

Table 3: In Vivo Biodistribution of [¹⁸F]AlF-Ncs-MP-noda-Conjugates in Tumor-Bearing Mice at 1-hour post-injection (%ID/g)

Organ[¹⁸F]AlF-Ncs-MP-noda-RGD[5][6][12][¹⁸F]AlF-Ncs-MP-noda-Exendin-4[9][11][13]
Blood 0.8 ± 0.20.5 ± 0.1
Heart 0.5 ± 0.10.4 ± 0.1
Lung 1.2 ± 0.31.5 ± 0.4
Liver 2.5 ± 0.61.8 ± 0.5
Spleen 1.0 ± 0.20.8 ± 0.2
Kidneys 15.2 ± 3.525.6 ± 5.8
Muscle 0.4 ± 0.10.3 ± 0.1
Bone 1.1 ± 0.30.9 ± 0.2
Tumor (Target-Positive) 4.5 ± 0.86.2 ± 1.1
Tumor (Target-Negative) 1.0 ± 0.31.2 ± 0.3

Visualization of Workflows and Signaling Pathways

Experimental Workflow

Experimental_Workflow cluster_synthesis Radiotracer Synthesis & QC cluster_evaluation Biological Evaluation conjugation Conjugation (this compound + Biomolecule) radiolabeling Radiolabeling ([18F]AlF) conjugation->radiolabeling purification Purification (SPE) radiolabeling->purification qc Quality Control (HPLC, TLC) purification->qc invitro In Vitro Studies (Cell Uptake) qc->invitro invivo In Vivo Studies (PET/CT, Biodistribution) qc->invivo data_analysis Data Analysis invitro->data_analysis invivo->data_analysis

Caption: General experimental workflow for this compound based PET imaging.

PD-L1 Signaling Pathway

PDL1_Signaling cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interacts SHP2 SHP2 PD1->SHP2 Recruits TCR TCR PI3K PI3K TCR->PI3K CD28 CD28 CD28->PI3K AKT AKT PI3K->AKT Inhibition Inhibition of T-Cell Activation AKT->Inhibition SHP2->PI3K Dephosphorylates Tracer [18F]AlF-Ncs-MP-noda-αPD-L1 Tracer->PDL1 Binds

Caption: this compound tracer targeting the PD-L1/PD-1 immune checkpoint.

Integrin Signaling Pathway

Integrin_Signaling cluster_cell Tumor Cell Integrin Integrin αvβ3 FAK FAK Integrin->FAK Recruits & Activates Src Src FAK->Src PI3K PI3K Src->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ECM Extracellular Matrix (e.g., Vitronectin) ECM->Integrin Activates Tracer [18F]AlF-Ncs-MP-noda-RGD Tracer->Integrin Binds

Caption: this compound tracer targeting integrin αvβ3 in angiogenesis.

References

Application Notes and Protocols for Ncs-MP-noda in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ncs-MP-noda, also known as NODA-Bz-SCN, is a bifunctional chelator integral to the development of radiopharmaceuticals for preclinical cancer research.[1][2][3] Its primary application lies in its ability to stably chelate radionuclides, which can then be conjugated to a targeting moiety, such as a peptide or antibody, for in vivo imaging or radiotherapy. The isothiocyanate (-NCS) group allows for covalent attachment to primary or secondary amines on targeting biomolecules, while the NODA (1,4,7-triazacyclononane-1,4-diacetic acid) cage securely complexes radiometals.[4]

A significant application of this compound is in the preparation of ¹⁸F-labeled tracers for Positron Emission Tomography (PET) imaging, a powerful non-invasive technique to visualize and quantify biological processes in vivo.[1][2] This is often achieved through the Al¹⁸F method, where this compound chelates an [¹⁸F]AlF complex.[4] These imaging agents are invaluable in preclinical cancer models to assess tumor targeting, pharmacokinetics, and target engagement of novel therapeutics.

Core Applications in Preclinical Cancer Models

  • Target Expression Profiling: Development of radiolabeled ligands to quantify the expression of cell surface receptors (e.g., PD-L1) in tumor xenografts and patient-derived xenograft (PDX) models.[1][2]

  • Pharmacokinetic and Biodistribution Studies: Tracking the in vivo fate of novel drug candidates or targeting ligands to understand their absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Receptor Occupancy Studies: Assessing the binding of a therapeutic agent to its target receptor in real-time to inform dose selection and treatment scheduling.

  • Non-invasive Tumor Monitoring: Longitudinally tracking tumor growth, metastasis, and response to therapy.

Featured Application: [¹⁸F]AlF-Ncs-MP-noda-DK222 for PD-L1 Imaging

Programmed death-ligand 1 (PD-L1) is a critical immune checkpoint protein and a key target in cancer immunotherapy. Non-invasive imaging of PD-L1 expression can aid in patient selection and monitoring treatment response. This compound can be conjugated to the PD-L1-targeting peptide DK222 and labeled with ¹⁸F for PET imaging.[1][2]

Experimental Workflow for PD-L1 Imaging

G cluster_prep Preparation of Imaging Agent cluster_animal Preclinical Imaging Study A This compound C Conjugation (this compound-DK222) A->C B DK222 Peptide B->C G Radiolabeling ([¹⁸F]AlF-Ncs-MP-noda-DK222) C->G D [¹⁸F]Fluoride F [¹⁸F]AlF Complex Formation D->F E AlCl₃ E->F F->G H Purification and QC G->H J IV Injection of [¹⁸F]AlF-Ncs-MP-noda-DK222 H->J I Tumor-Bearing Mouse Model (e.g., PD-L1 positive xenograft) I->J K Dynamic/Static PET/CT Imaging J->K L Biodistribution Analysis (Ex vivo) K->L M Data Analysis and Quantification K->M L->M G cluster_systemic Systemic Circulation cluster_tme Tumor Microenvironment cluster_signal Signal Generation & Detection A [¹⁸F]AlF-Ncs-MP-noda-Peptide (Injected Radiotracer) D Specific Binding A->D B Cancer Cell C Target Receptor (e.g., PD-L1) C->D E Internalization (Receptor-mediated endocytosis) D->E F ¹⁸F Decay (Positron Emission) E->F G Positron-Electron Annihilation F->G H Gamma Ray Emission (511 keV) G->H I PET Scanner Detection H->I J Image Reconstruction I->J

References

Application Notes and Protocols for Ncs-MP-noda in Indirect Protein Expression Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ncs-MP-noda (1,4,7-triazacyclononane,1-glutaric acid-4,7-diacetic acid-N-hydroxysuccinimide) is a bifunctional chelator primarily utilized for the indirect quantification of protein expression through positron emission tomography (PET) imaging. It is not a direct method of protein quantification like mass spectrometry or western blotting. Instead, this compound serves as a crucial linker molecule. It covalently attaches to a targeting molecule, such as an antibody or a peptide, that has a high affinity and specificity for a protein of interest. The NODA (1,4,7-triazacyclononane-1,4-diacetic acid) portion of the molecule then securely chelates a positron-emitting radionuclide, most commonly Fluorine-18 (¹⁸F) complexed with aluminum (as [¹⁸F]AlF).

The resulting radiolabeled targeting molecule is administered in vivo, where it binds to the target protein. The emitted positrons can be detected by a PET scanner, allowing for the visualization and quantification of the protein's distribution and expression levels within the body. This technique is particularly valuable for in vivo studies in preclinical and clinical research, offering a non-invasive method to assess protein biomarkers.[1][2]

Key Applications:

  • Oncology: Quantifying the expression of tumor-specific proteins like PD-L1 and HER2 to guide targeted therapies and monitor treatment response.[1][2]

  • Drug Development: Assessing the in vivo targeting efficiency and pharmacokinetics of novel protein-based therapeutics.

  • Molecular Imaging Research: Developing new radiolabeled probes for a wide range of biological targets.

Principle of Indirect Protein Quantification using this compound

The overall workflow involves a multi-step process that begins with the conjugation of this compound to a targeting molecule and culminates in the analysis of PET imaging data.

G cluster_0 Step 1: Conjugation cluster_1 Step 2: Radiolabeling cluster_2 Step 3: In Vivo Application & Imaging cluster_3 Step 4: Quantification Targeting Molecule Targeting Molecule Conjugated Molecule Conjugated Molecule Targeting Molecule->Conjugated Molecule Covalent Bonding This compound This compound This compound->Conjugated Molecule Radiolabeled Probe Radiolabeled Probe Administration In Vivo Administration Radiolabeling Precursor [18F]Fluoride + AlCl3 Radiolabeling Precursor->Radiolabeled Probe Chelation Radiolabeled Probe->Administration Injection Binding Binding to Target Protein Administration->Binding PET_Imaging PET Imaging Binding->PET_Imaging Image_Analysis Image Reconstruction & Analysis PET_Imaging->Image_Analysis Quantification Quantification of Protein Expression Image_Analysis->Quantification

Caption: Workflow for indirect protein quantification using this compound.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Targeting Protein (e.g., Antibody)

This protocol describes the covalent attachment of the this compound chelator to a targeting antibody via the reaction of the N-hydroxysuccinimide (NHS) ester of this compound with primary amines (e.g., lysine (B10760008) residues) on the antibody.

Materials:

  • Targeting antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound (CAS: 1374994-81-6)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • PD-10 desalting columns or equivalent size-exclusion chromatography system

  • UV-Vis spectrophotometer

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into a bicarbonate buffer (0.1 M, pH 8.5) using a desalting column or dialysis.

    • Adjust the antibody concentration to 1-5 mg/mL.

  • This compound Solution Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution. The exact ratio may need to be optimized for your specific antibody.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification of the Conjugate:

    • Remove the unreacted this compound and byproducts by purifying the reaction mixture using a PD-10 desalting column or size-exclusion chromatography.

    • Elute the antibody-Ncs-MP-noda conjugate with a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate (B1210297) buffer, pH 5.5).

  • Characterization:

    • Determine the concentration of the purified conjugate using a UV-Vis spectrophotometer at 280 nm.

    • The degree of labeling (number of chelators per antibody) can be determined using mass spectrometry.

Protocol 2: Radiolabeling of the this compound Conjugate with [¹⁸F]AlF

This protocol details the chelation of the [¹⁸F]AlF complex by the NODA moiety of the conjugated antibody.

Materials:

  • This compound conjugated antibody (from Protocol 1)

  • [¹⁸F]Fluoride in water (from cyclotron production)

  • Aluminum chloride (AlCl₃) solution (2 mM in 0.1 M sodium acetate buffer, pH 4.0)

  • Ammonium acetate buffer (0.1 M, pH 5.5)

  • Ethanol

  • Heating block or thermomixer

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Preparation of the Reaction Mixture:

    • In a sterile reaction vial, add the following in order:

      • 100 µL of 0.1 M ammonium acetate buffer (pH 5.5)

      • 10 µL of AlCl₃ solution (2 mM)

      • The desired amount of [¹⁸F]Fluoride (e.g., 70-80 MBq in 20 µL)

      • 10 µg of the this compound conjugated antibody

      • 100 µL of ethanol

  • Radiolabeling Reaction:

    • Incubate the reaction mixture at 30-100°C for 15 minutes. The optimal temperature should be determined for each specific conjugate, especially for heat-sensitive proteins.[2]

  • Purification of the Radiolabeled Probe:

    • Purify the radiolabeled antibody from unreacted [¹⁸F]AlF using a centrifugal filter (e.g., YM-50 for antibodies) or size-exclusion chromatography.

  • Quality Control:

    • Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. The radiochemical yield should be calculated based on the initial amount of [¹⁸F]Fluoride.

G Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture: - Ammonium Acetate Buffer - AlCl3 Solution - [18F]Fluoride - this compound Conjugate - Ethanol Start->Prepare_Reaction_Mixture Incubate Incubate at 30-100°C for 15 min Prepare_Reaction_Mixture->Incubate Purify Purify Radiolabeled Probe (e.g., Centrifugal Filter) Incubate->Purify Quality_Control Quality Control (Radio-TLC/HPLC) Purify->Quality_Control End End Quality_Control->End

Caption: Experimental workflow for radiolabeling of this compound conjugates.

Data Presentation: Example Quantitative Data

The following table summarizes hypothetical quantitative data that could be obtained from a preclinical PET imaging study using an ¹⁸F-labeled, this compound-conjugated antibody targeting a tumor-specific protein. The values represent the percentage of the injected dose per gram of tissue (%ID/g) at a specific time point post-injection, which is a common metric for quantifying radiotracer uptake and, by extension, target protein expression.

Tissue/OrganMean %ID/g (± SD) - Low Expression ModelMean %ID/g (± SD) - High Expression Model
Tumor2.5 ± 0.812.3 ± 2.1
Blood3.1 ± 0.53.3 ± 0.6
Liver4.5 ± 1.14.8 ± 1.3
Kidneys2.8 ± 0.72.9 ± 0.9
Muscle0.5 ± 0.20.6 ± 0.3

Interpretation:

The significantly higher uptake of the radiolabeled antibody in the tumor of the "High Expression Model" compared to the "Low Expression Model" and other tissues indicates that the PET signal is specific to the target protein expression levels. This type of quantitative data allows for the non-invasive assessment of target engagement and can be used to stratify subjects based on protein expression.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship in a targeted PET imaging experiment for quantifying a cell surface receptor.

G cluster_0 Radiolabeled Probe cluster_1 Biological System (In Vivo) cluster_2 Detection & Quantification Probe [18F]AlF-Ncs-MP-noda-Antibody Receptor Cell Surface Receptor (Target Protein) Probe->Receptor Specific Binding Target_Cell Target Cell PET_Scanner PET Scanner Receptor->PET_Scanner Emission Signal Positron Annihilation Signal PET_Scanner->Signal Quantification Signal Intensity ∝ Receptor Expression Signal->Quantification

Caption: Logical diagram of targeted PET imaging for protein quantification.

Conclusion

This compound is a powerful tool for researchers, scientists, and drug development professionals engaged in molecular imaging. By enabling the robust radiolabeling of targeting molecules, it facilitates the in vivo quantification of protein expression, providing critical insights into disease biology and the efficacy of targeted therapies. The protocols and principles outlined in these application notes provide a comprehensive guide for the successful implementation of this technology.

References

Application Notes and Protocols: Conjugation of NCS-MP-NODA to Trastuzumab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of the bifunctional chelator p-SCN-Bn-NODA-GA (NCS-MP-NODA) to Trastuzumab. Trastuzumab is a monoclonal antibody that targets the HER2 receptor, a key protein involved in the growth of certain cancer cells. The conjugation of this compound to Trastuzumab enables the chelation of various radiometals for applications in nuclear imaging (e.g., PET) and radioimmunotherapy. The isothiocyanate group (-NCS) of this compound reacts with primary amine groups, predominantly the ε-amine of lysine (B10760008) residues on the antibody, to form a stable thiourea (B124793) bond. This protocol outlines the necessary steps for antibody preparation, the conjugation reaction, purification of the conjugate, and methods for characterization.

Data Presentation

Successful conjugation of this compound to Trastuzumab is dependent on several factors, including the molar ratio of chelator to antibody, reaction pH, and temperature. The following table summarizes expected quantitative data based on typical lysine conjugation to antibodies. Optimization may be required to achieve desired drug-to-antibody ratios (DAR).

ParameterTypical RangeMethod of Determination
Molar Ratio (this compound:Trastuzumab)5:1 to 20:1---
Reaction pH8.5 - 9.5pH meter
Reaction TemperatureRoom Temperature (20-25°C)Thermometer
Reaction Time4 - 18 hoursTimer
Drug-to-Antibody Ratio (DAR)2 - 8MALDI-TOF Mass Spectrometry
Conjugation Efficiency20 - 60%Spectrophotometry (A280) & Mass Spec.
Purity of Conjugate>95%Size Exclusion Chromatography (SEC-HPLC)

Experimental Protocols

Materials and Reagents
  • Trastuzumab: (e.g., Herceptin®) at a concentration of 1-10 mg/mL.

  • This compound (p-SCN-Bn-NODA-GA): Molecular Weight ~550 g/mol (exact weight may vary by supplier).

  • Conjugation Buffer: 0.1 M sodium bicarbonate buffer or sodium borate (B1201080) buffer, pH 8.5-9.0. Must be free of primary amines (e.g., Tris).

  • Quenching Reagent: 1 M Tris-HCl or Glycine, pH 8.0.

  • Purification Columns: Size exclusion chromatography columns (e.g., Sephadex G-25, PD-10 desalting columns) or SEC-HPLC system.

  • Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Solvent for Chelator: Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO).

  • General Lab Equipment: pH meter, spectrophotometer, centrifuge, vortex mixer, incubator/shaker.

Antibody Preparation
  • If Trastuzumab is in a buffer containing primary amines (e.g., Tris), it must be buffer-exchanged into the Conjugation Buffer.

  • Use a desalting column (e.g., PD-10) pre-equilibrated with Conjugation Buffer for buffer exchange.

  • Determine the concentration of the antibody using a spectrophotometer at 280 nm (extinction coefficient for Trastuzumab is ~1.45 mL/mg·cm).

Conjugation of this compound to Trastuzumab
  • Prepare this compound Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMSO to create a stock solution (e.g., 10 mM).

  • Reaction Setup:

    • In a microcentrifuge tube, add the buffer-exchanged Trastuzumab solution.

    • While gently vortexing, add the desired molar excess of the this compound stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 4-18 hours with gentle shaking.

Quenching the Reaction
  • After the incubation period, add a final concentration of 50-100 mM of the Quenching Reagent (Tris-HCl or Glycine) to the reaction mixture.

  • Incubate for 30 minutes at room temperature to quench any unreacted this compound.

Purification of the Trastuzumab-NODA Conjugate
  • Remove the excess, unreacted chelator and quenching reagent by size exclusion chromatography.

  • For small scale, use a desalting column (e.g., PD-10) equilibrated with PBS, pH 7.4. Collect the fractions containing the purified antibody-chelator conjugate.

  • For larger scale and higher purity, use an SEC-HPLC system with a suitable column, eluting with PBS. The antibody conjugate will elute first, followed by the smaller, unconjugated molecules.

Characterization of the Conjugate
  • Protein Concentration: Determine the final concentration of the purified Trastuzumab-NODA conjugate using a spectrophotometer at 280 nm.

  • Drug-to-Antibody Ratio (DAR): The average number of this compound molecules conjugated per antibody can be determined by MALDI-TOF mass spectrometry. The mass of the conjugated antibody will be higher than the unconjugated antibody, and the difference in mass can be used to calculate the DAR.

  • Purity: Analyze the purity of the conjugate by SEC-HPLC. A single, sharp peak corresponding to the molecular weight of the antibody conjugate should be observed.

  • Binding Affinity: The immunoreactivity of the Trastuzumab-NODA conjugate should be assessed to ensure that the conjugation process has not compromised its ability to bind to the HER2 receptor. This can be evaluated using methods such as ELISA or surface plasmon resonance (SPR).

Visualizations

Logical Workflow for Conjugation

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Trastuzumab Trastuzumab Buffer_Exchange Buffer Exchange (Conjugation Buffer, pH 8.5-9.0) Trastuzumab->Buffer_Exchange Conjugation Conjugation Reaction (Room Temp, 4-18h) Buffer_Exchange->Conjugation NCS_MP_NODA This compound Dissolve_Chelator Dissolve in DMSO NCS_MP_NODA->Dissolve_Chelator Dissolve_Chelator->Conjugation Quenching Quench Reaction (Tris or Glycine) Conjugation->Quenching Purification Purification (SEC / Desalting Column) Quenching->Purification Characterization Characterization (Mass Spec, SEC-HPLC) Purification->Characterization

Caption: Experimental workflow for the conjugation of this compound to Trastuzumab.

Trastuzumab Signaling Pathway

HER2_Signaling Trastuzumab Trastuzumab-NODA Conjugate HER2 HER2 Receptor Trastuzumab->HER2 Binds to Dimerization Receptor Dimerization HER2->Dimerization Inhibits PI3K PI3K/Akt Pathway Dimerization->PI3K Activates RAS_RAF RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF Activates Cell_Survival Cell Survival & Proliferation PI3K->Cell_Survival Promotes Apoptosis Apoptosis PI3K->Apoptosis Inhibits RAS_RAF->Cell_Survival Promotes

Application Notes and Protocols for Al-18F Radiolabeling using NCS-MP-NODA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of radiolabeled biomolecules for Positron Emission Tomography (PET) imaging is a critical component of modern drug development and biomedical research. The Aluminium-[¹⁸F]fluoride ([¹⁸F]AlF) radiolabeling method has emerged as a convenient and efficient strategy, combining the favorable decay characteristics of fluorine-18 (B77423) with the simplicity of metal-based radiochemistry. This application note provides a detailed protocol for the conjugation of the bifunctional chelator p-isothiocyanatobenzyl-1,4,7-triazacyclononane-1,4-diacetic acid (NCS-MP-NODA) to peptides and antibodies, and the subsequent one-pot aqueous radiolabeling with [¹⁸F]AlF.

The NODA chelator provides a pentadentate coordination sphere that forms a stable complex with the [¹⁸F]AlF²⁺ core. The isothiocyanate (-NCS) group of this compound allows for efficient covalent conjugation to primary amines on biomolecules, such as the lysine (B10760008) residues of proteins or N-terminal amines of peptides, forming a stable thiourea (B124793) linkage. While traditional Al-¹⁸F labeling with macrocyclic chelators often required high temperatures (100-120 °C), recent optimizations have enabled labeling at milder conditions, making this method suitable for a wider range of biomolecules, including heat-sensitive proteins.[1][2]

Experimental Workflows

Conjugation of this compound to Biomolecules

Conjugation_Workflow Biomolecule Biomolecule (Peptide or Antibody) Reaction_Mix Reaction Mixture (pH 8.5-9.5) Biomolecule->Reaction_Mix NCS_MP_NODA This compound in DMSO NCS_MP_NODA->Reaction_Mix Incubation Incubation (Room Temp or 37°C) Reaction_Mix->Incubation Purification Purification (SEC or Dialysis) Incubation->Purification Conjugate NODA-Biomolecule Conjugate Purification->Conjugate

Caption: Workflow for the conjugation of this compound to a biomolecule.

Al-18F Radiolabeling Workflow

Radiolabeling_Workflow F18_Fluoride [¹⁸F]Fluoride AlF_Formation Formation of [¹⁸F]AlF²⁺ Complex F18_Fluoride->AlF_Formation AlCl3 AlCl₃ Solution AlCl3->AlF_Formation Labeling_Reaction Labeling Reaction (pH 4.0-5.5, Heat) AlF_Formation->Labeling_Reaction NODA_Conjugate NODA-Biomolecule Conjugate NODA_Conjugate->Labeling_Reaction Purification Purification (SPE or HPLC) Labeling_Reaction->Purification Labeled_Product [¹⁸F]AlF-NODA-Biomolecule Purification->Labeled_Product

Caption: General workflow for the Al-¹⁸F radiolabeling of a NODA-conjugated biomolecule.

Experimental Protocols

Protocol 1: Conjugation of this compound to Peptides and Antibodies

This protocol describes the conjugation of the this compound chelator to primary amine groups on peptides and antibodies.

Materials:

  • Peptide or antibody of interest

  • This compound (Chematech)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.5-9.5

  • Purification System: Size-Exclusion Chromatography (SEC) column (e.g., PD-10) or dialysis cassette with appropriate molecular weight cut-off (MWCO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody/Peptide Preparation:

    • If the biomolecule is in a buffer containing primary amines (e.g., Tris), exchange the buffer to the Conjugation Buffer using a desalting column or dialysis.

    • Adjust the concentration of the antibody or peptide to 1-5 mg/mL in the Conjugation Buffer.

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound solution to the antibody or peptide solution. The optimal molar ratio should be determined empirically for each biomolecule.

    • Gently mix the reaction mixture and incubate for 1-2 hours at room temperature or 37°C. For antibodies, longer incubation times (up to overnight at 4°C) may be employed.

  • Purification of the Conjugate:

    • Remove the unreacted this compound and DMSO by purifying the reaction mixture using an SEC column (e.g., PD-10) pre-equilibrated with PBS.

    • Alternatively, perform dialysis against PBS at 4°C with multiple buffer changes over 24-48 hours.

    • Collect the purified NODA-biomolecule conjugate.

  • Characterization (Optional but Recommended):

    • Determine the concentration of the purified conjugate using a protein assay (e.g., BCA or Bradford).

    • The degree of conjugation (chelator-to-biomolecule ratio) can be determined by MALDI-TOF mass spectrometry.

Protocol 2: Al-18F Radiolabeling of NODA-Biomolecule Conjugates

This protocol outlines the one-pot aqueous radiolabeling of the NODA-conjugated biomolecule with [¹⁸F]AlF.

Materials:

  • NODA-biomolecule conjugate from Protocol 1

  • [¹⁸F]Fluoride in saline (from cyclotron)

  • Aluminum chloride (AlCl₃) solution (2 mM in 0.1 M sodium acetate (B1210297) buffer, pH 4.0)

  • Reaction Buffer: 0.1 M Sodium Acetate or Ammonium Acetate Buffer, pH 4.0-5.5

  • Ethanol (B145695) (optional, for increasing radiochemical yield)

  • Purification Cartridge: Solid-Phase Extraction (SPE) cartridge (e.g., Sep-Pak C18) or analytical/semi-preparative HPLC system.

  • Sterile water for injection

  • 0.22 µm sterile filter

Procedure:

  • Preparation of the Reaction Mixture:

    • In a sterile reaction vial, add the desired amount of NODA-biomolecule conjugate (typically 10-50 nmol).

    • Add the Reaction Buffer to the vial.

  • Formation of the [¹⁸F]AlF²⁺ Complex:

    • In a separate vial, add a small volume of the AlCl₃ solution (e.g., 2-5 µL, ensuring a slight molar excess of Al³⁺ over the NODA-conjugate).

    • Add the no-carrier-added [¹⁸F]Fluoride solution (up to 1-2 GBq) to the AlCl₃ solution.

    • Incubate at room temperature for 2-5 minutes to allow for the formation of the [¹⁸F]AlF²⁺ complex.

  • Radiolabeling Reaction:

    • Transfer the freshly prepared [¹⁸F]AlF²⁺ solution to the reaction vial containing the NODA-biomolecule conjugate.

    • If using an organic co-solvent to improve yield, add ethanol to the reaction mixture (typically 10-50% v/v).

    • Heat the reaction mixture at a temperature ranging from 70°C to 110°C for 10-20 minutes. The optimal temperature and time should be determined for each conjugate, with lower temperatures being preferable for heat-sensitive biomolecules. Recent studies have shown that with certain chelators and conditions, labeling can be achieved at temperatures as low as 30-40°C.[2]

  • Purification of the Radiolabeled Product:

    • After the reaction, cool the vial to room temperature.

    • For peptides, the radiolabeled product can be purified using a C18 SPE cartridge. Condition the cartridge with ethanol and then water. Load the reaction mixture, wash with water to remove unreacted [¹⁸F]fluoride, and elute the product with an ethanol/water mixture.

    • For antibodies, purification can be achieved using a size-exclusion spin column (e.g., Zeba™ Spin Desalting Columns) to separate the labeled antibody from smaller radioactive species.

    • Alternatively, for higher purity, purification can be performed using radio-HPLC.

  • Quality Control:

    • Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC.

    • The specific activity can be calculated based on the amount of radioactivity and the mass of the biomolecule.

Quantitative Data Summary

The efficiency of the Al-¹⁸F radiolabeling is influenced by several factors, including pH, temperature, reaction time, and the presence of organic co-solvents. The tables below summarize the impact of these parameters on the radiochemical yield (RCY).

Table 1: Influence of pH on Radiochemical Yield of Al-¹⁸F Labeling with NODA-derivatives

pHRadiochemical Yield (%)Reference
4.0~85
4.1-4.4Optimal[3]
4.5~70-80[1]
5.0~60
5.5>60 (at 30°C)

Table 2: Influence of Temperature on Radiochemical Yield of Al-¹⁸F Labeling with NODA-derivatives

Temperature (°C)Radiochemical Yield (%)Reference
Room Temperature<5[3]
40Variable, up to 95 with new chelators[2]
70>99 with optimization
100~80[1]
110~89[3]
120~60[1]

Table 3: Influence of Ethanol Concentration on Radiochemical Yield of Al-¹⁸F Labeling with NODA-derivatives

Ethanol Concentration (v/v)Radiochemical Yield (%)Reference
0%~24-40[1]
50%~50-70[1]
80%~77[1]

Table 4: Summary of Radiolabeling Performance for Different Biomolecules

BiomoleculeChelatorRCY (%)Specific Activity (GBq/µmol)Reference
Peptide (IMP467)NOTA-derivativeup to 87up to 115[4]
Antibody (Trastuzumab)NODA-MP-NCS45 (at 30°C)Not Reported
Fab' FragmentNODA-MPAEM69-8010.9-19.5
Peptide (IMP485)NODA-MPAA55-89Not Reported[5]

Conclusion

The Al-¹⁸F radiolabeling method using the bifunctional chelator this compound provides a robust and versatile platform for the development of ¹⁸F-labeled biomolecules for PET imaging. The protocols outlined in this application note offer a detailed guide for both the conjugation of the chelator to peptides and antibodies and the subsequent efficient radiolabeling. By optimizing key reaction parameters such as pH, temperature, and solvent composition, high radiochemical yields and specific activities can be achieved. This methodology is well-suited for a broad range of applications in preclinical and clinical research, facilitating the development of novel PET imaging agents for diagnostics and drug development.

References

Application Notes and Protocols for In Vivo Stability Testing of Ncs-MP-NODA Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The in vivo stability of radiolabeled targeting molecules is a critical parameter in the development of new radiopharmaceuticals for diagnostic imaging and targeted radionuclide therapy. Ncs-MP-NODA (p-isothiocyanatobenzyl-1,4,7-triazacyclononane-1,4-diacetic acid) is a bifunctional chelator widely used for the conjugation and subsequent radiolabeling of biomolecules, such as peptides and antibodies. When complexed with radionuclides like Fluorine-18 (via an aluminum fluoride (B91410) complex, [¹⁸F]AlF), this compound conjugates enable non-invasive imaging techniques like Positron Emission Tomography (PET).

These application notes provide a comprehensive overview and detailed protocols for assessing the in vivo stability of this compound conjugates. The stability of these conjugates is paramount, as premature release of the radionuclide can lead to non-specific accumulation in tissues like bone, resulting in poor image quality and unwanted radiation dose to non-target organs. The following sections detail experimental procedures for in vitro plasma stability assays and in vivo biodistribution studies, which are essential for evaluating the stability and pharmacokinetic profile of these promising radiopharmaceuticals.

Data Presentation: In Vivo Stability and Biodistribution

The following tables summarize quantitative data from in vivo studies of ¹⁸F-AlF-NOTA-conjugated peptides. These tables are designed for easy comparison of the biodistribution profiles of different conjugates in various tumor models.

Table 1: Biodistribution of [¹⁸F]AlF-NOTA-RGD₂ in U87MG Tumor-Bearing Mice [1]

Organ/Tissue% Injected Dose per Gram (%ID/g) at 2h post-injection
Blood0.3 ± 0.1
Heart0.4 ± 0.1
Lung0.6 ± 0.2
Liver0.8 ± 0.2
Spleen0.3 ± 0.1
Kidney2.1 ± 0.5
Muscle0.2 ± 0.1
Bone0.5 ± 0.1
Tumor2.3 ± 0.9

Data represents mean ± standard deviation (n=4).

Table 2: Biodistribution of [¹⁸F]AlF-NOTA-P2-RM26 in PC-3 Tumor-Bearing Mice [2][3]

Organ/Tissue% Injected Dose per Gram (%ID/g) at 3h post-injection
Blood0.07 ± 0.03
Heart0.11 ± 0.02
Lung0.21 ± 0.04
Liver0.20 ± 0.04
Spleen0.08 ± 0.02
Pancreas0.54 ± 0.14
Kidney0.89 ± 0.13
Muscle0.04 ± 0.01
Bone0.15 ± 0.04
Tumor5.5 ± 0.7

Data represents mean ± standard deviation (n=4).

Table 3: Tumor-to-Organ Ratios for [¹⁸F]AlF-NOTA-P2-RM26 at 3h post-injection [2][3]

RatioValue
Tumor-to-Blood87 ± 42
Tumor-to-Muscle159 ± 47
Tumor-to-Bone38 ± 16

Data represents mean ± standard deviation (n=4).

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol outlines the procedure to assess the stability of an ¹⁸F-labeled this compound conjugate in plasma.

Workflow for In Vitro Plasma Stability Assay

cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_quenching Reaction Quenching cluster_analysis Analysis prep_conjugate Prepare ¹⁸F-labeled This compound conjugate incubate Incubate conjugate with plasma at 37°C prep_conjugate->incubate prep_plasma Thaw fresh plasma (e.g., human, mouse) prep_plasma->incubate sampling Collect aliquots at 0, 30, 60, 120 min incubate->sampling quench Add acetonitrile (B52724) to precipitate proteins sampling->quench centrifuge Centrifuge to separate supernatant quench->centrifuge hplc Analyze supernatant by radio-HPLC centrifuge->hplc calculate Calculate percentage of intact conjugate hplc->calculate

Caption: Workflow for assessing the in vitro plasma stability of a radiolabeled conjugate.

Materials:

  • ¹⁸F-labeled this compound conjugate

  • Freshly frozen plasma (human, mouse, or other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile

  • Microcentrifuge tubes

  • Incubator or water bath at 37°C

  • Microcentrifuge

  • Radio-High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation: Thaw the frozen plasma at room temperature and keep it on ice. Dilute the ¹⁸F-labeled this compound conjugate in PBS to a known concentration.

  • Incubation: In a microcentrifuge tube, mix the radiolabeled conjugate with the plasma (e.g., a 1:4 ratio of conjugate solution to plasma). Immediately take a time point zero (t=0) sample. Incubate the remaining mixture at 37°C with gentle shaking.[4]

  • Time-Point Sampling: At designated time points (e.g., 30, 60, and 120 minutes), withdraw an aliquot of the plasma-conjugate mixture.[4]

  • Protein Precipitation: To each aliquot, add an equal volume of cold acetonitrile to precipitate the plasma proteins. Vortex the mixture thoroughly.[4]

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the radiolabeled conjugate and any potential metabolites.

  • Radio-HPLC Analysis: Analyze the supernatant using a radio-HPLC system to separate the intact conjugate from any degradation products or free ¹⁸F.

  • Data Analysis: Quantify the radioactivity in the peaks corresponding to the intact conjugate and any degradation products. Calculate the percentage of the intact conjugate remaining at each time point relative to the t=0 sample. A high percentage of intact conjugate over time indicates good plasma stability.[4]

Protocol 2: In Vivo Biodistribution Study

This protocol describes the methodology for determining the tissue distribution of an ¹⁸F-labeled this compound conjugate in a tumor-bearing animal model. This study is crucial for assessing in vivo stability, tumor targeting efficacy, and clearance profile. Low uptake in the bones is a key indicator of high in vivo stability of the Al-¹⁸F bond.[2][5]

Workflow for In Vivo Biodistribution Study

cluster_animal Animal Model Preparation cluster_injection Radiotracer Administration cluster_distribution Distribution Phase cluster_dissection Tissue Collection cluster_measurement Radioactivity Measurement cluster_analysis Data Analysis animal_model Establish tumor xenografts in immunocompromised mice injection Inject ¹⁸F-labeled conjugate via tail vein animal_model->injection distribution Allow radiotracer to distribute for a defined period injection->distribution euthanasia Euthanize mice at specific time points distribution->euthanasia dissection Dissect and collect organs and tumor euthanasia->dissection weighing Weigh each tissue sample dissection->weighing gamma_counting Measure radioactivity in a gamma counter weighing->gamma_counting calculation Calculate %ID/g for each tissue gamma_counting->calculation cluster_admin Administration & Distribution cluster_targeting Target Interaction cluster_clearance Clearance & Excretion cluster_stability Stability Outcome cluster_detection Detection & Imaging admin Intravenous Injection of ¹⁸F-Ncs-MP-NODA Conjugate circulation Systemic Circulation admin->circulation binding Binding to Target Receptor on Tumor Cells circulation->binding clearance Clearance from Non-Target Tissues circulation->clearance unstable Unstable Conjugate: ¹⁸F release (defluorination) circulation->unstable if unstable internalization Internalization (for some conjugates) binding->internalization if applicable stable Stable Conjugate: ¹⁸F remains chelated binding->stable excretion Renal and/or Hepatobiliary Excretion clearance->excretion clearance->stable pet PET Imaging: High Tumor Signal stable->pet bone_uptake Bone Scan: High Bone Uptake unstable->bone_uptake

References

Application Notes and Protocols for Cell Uptake Assays with Ncs-MP-noda Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted radiopharmaceuticals is a cornerstone of precision medicine, enabling non-invasive imaging and therapy of various diseases, particularly cancer. The ability to accurately quantify the cellular uptake of these agents is crucial for evaluating their efficacy and understanding their mechanism of action. This document provides detailed application notes and protocols for conducting cell uptake assays using compounds labeled with Ncs-MP-noda, a bifunctional chelator widely used for radiolabeling peptides and antibodies with positron-emitting radionuclides like Aluminum-18F (Al18F).

This compound (2,2'-(7-(4-isothiocyanatobenzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid) is a versatile chelator that allows for stable and efficient radiolabeling of biomolecules. Its isothiocyanate group (-NCS) readily reacts with primary amines on peptides and proteins, forming a stable thiourea (B124793) bond. The NODA (1,4,7-triazacyclononane-1,4-diacetate) moiety strongly chelates radiometals, making it an ideal choice for developing radiolabeled probes for in vitro and in vivo applications.

These protocols are designed to guide researchers through the process of performing cell uptake assays with this compound labeled compounds, using a Programmed Death-Ligand 1 (PD-L1) targeting peptide, [18F]DK222, as a primary example. PD-L1 is a critical immune checkpoint protein, and its expression on tumor cells is a key mechanism of immune evasion.

Signaling Pathway: The PD-1/PD-L1 Axis

The interaction between Programmed cell death protein 1 (PD-1) on activated T cells and its ligand, PD-L1, on tumor cells, is a major inhibitory pathway that suppresses the anti-tumor immune response. When PD-L1 binds to PD-1, it initiates a signaling cascade within the T cell that leads to T cell exhaustion and apoptosis, thereby allowing the tumor to escape immune surveillance. Blocking this interaction with agents like PD-L1-targeting peptides can restore T cell function and enhance anti-tumor immunity. The diagram below illustrates this crucial signaling pathway.

PDL1_pathway cluster_tumor Tumor Cell cluster_tcell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding TCR TCR PI3K_AKT PI3K/Akt Pathway TCR->PI3K_AKT Activation RAS_ERK RAS/MEK/ERK Pathway TCR->RAS_ERK Activation SHP2 SHP2 PD1->SHP2 Recruitment SHP2->PI3K_AKT Dephosphorylation (Inhibition) SHP2->RAS_ERK Dephosphorylation (Inhibition) Inhibition Inhibition of T Cell Function PI3K_AKT->Inhibition RAS_ERK->Inhibition cell_uptake_workflow start Start radiolabeling Radiolabeling of Peptide with 18F using this compound start->radiolabeling purification Purification of Radiolabeled Peptide radiolabeling->purification qc Quality Control (Radio-HPLC) purification->qc cell_culture Cell Culture and Seeding (Varying Target Expression) qc->cell_culture incubation Incubation with Radiolabeled Peptide cell_culture->incubation washing Washing to Remove Unbound Radioactivity incubation->washing lysis Cell Lysis washing->lysis counting Gamma Counting of Cell Lysate lysis->counting data_analysis Data Analysis and Quantification of Uptake counting->data_analysis end End data_analysis->end

Application Notes and Protocols for Biodistribution Studies Using Ncs-MP-NODA Based Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ncs-MP-NODA (2,2'-(7-(4-isothiocyanatobenzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid) based tracers in biodistribution studies. This compound is a bifunctional chelator widely employed for the stable conjugation of radiometals, such as Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), and Aluminum Fluoride (Al¹⁸F), to biomolecules for positron emission tomography (PET) imaging. The following sections detail the experimental protocols and quantitative biodistribution data for representative NODA-based radiotracers, which serve as close analogs for this compound conjugated molecules.

Data Presentation: Quantitative Biodistribution of NODA-Based Tracers

The biodistribution of radiolabeled biomolecules is critical for assessing their potential as imaging agents or therapeutics. The following tables summarize the ex vivo biodistribution data of various ⁶⁴Cu- and ¹⁸F-labeled tracers utilizing NOTA-based chelators in different preclinical models. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).

Table 1: Biodistribution of ⁶⁴Cu-NOTA-Peptide Conjugates in B16/F10 Melanoma-Bearing C57 Mice [1]

Tissue⁶⁴Cu-NOTA-PEG₂Nle-CycMSHhex (%ID/g ± SD)⁶⁴Cu-NOTA-AocNle-CycMSHhex (%ID/g ± SD)
2 h 4 h
Blood0.28 ± 0.050.08 ± 0.01
Heart0.15 ± 0.020.06 ± 0.01
Lungs0.38 ± 0.060.15 ± 0.03
Liver1.85 ± 0.250.95 ± 0.15
Spleen0.22 ± 0.040.11 ± 0.02
Kidneys3.66 ± 0.523.27 ± 0.52
Stomach0.19 ± 0.030.09 ± 0.02
Intestine0.98 ± 0.150.55 ± 0.09
Muscle0.12 ± 0.020.05 ± 0.01
Bone0.35 ± 0.060.18 ± 0.04
Tumor19.59 ± 1.4812.83 ± 1.69

Table 2: Biodistribution of ⁶⁴Cu-NOTA-Antibody/F(ab')₂ Fragments in Tumor-Bearing Mice

Tissue[⁶⁴Cu]Cu-NOTA-Panitumumab (%ID/g ± SEM) in H1299-luc+ Tumor-Bearing NSG Mice (48 h p.i.)[2][⁶⁴Cu]Cu-NOTA-pertuzumab F(ab′)₂ (%ID/g) in SK-OV-3 Tumor-Bearing NOD/SCID Mice (24 h p.i.)[3][⁶⁴Cu]Cu-NOTA-Dara-F(ab′)₂ (%ID/g) in Ramos Tumor-Bearing Mice (Peak Uptake)[4]
Blood11.01 ± 0.720.9 ± 0.20.4 ± 0.0
Heart1.95 ± 0.111.1 ± 0.2-
Lungs3.65 ± 0.253.1 ± 0.6<1
Liver6.54 ± 0.3910.9 ± 2.5<1
Spleen4.67 ± 0.2911.9 ± 2.1<1
Kidneys4.11 ± 0.2165.6 ± 16.2<1
Muscle1.01 ± 0.060.6 ± 0.1-
Bone1.63 ± 0.091.5 ± 0.3-
Tumor11.01 ± 0.72 (s.c.) / 29.44 ± 8.14 (liver met.)8.4 ± 3.49.5 ± 0.7 (12 h p.i.)

Table 3: Biodistribution of an ¹⁸F-AlF-NOTA-Peptide in U87MG Tumor-Bearing Mice (1 h p.i.) [5]

Tissue[¹⁸F]AlF-H₃RESCA-FAPI (%ID/g ± SD)
Blood0.24 ± 0.05
Heart0.15 ± 0.03
Lungs0.33 ± 0.07
Liver1.25 ± 0.21
Spleen0.18 ± 0.04
Kidneys1.89 ± 0.33
Stomach0.21 ± 0.04
Intestine0.89 ± 0.15
Muscle0.25 ± 0.06
Bone6.60 ± 1.16
Tumor1.10 ± 0.12

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biodistribution studies. The following protocols are generalized from published studies involving NOTA-based radiotracers and can be adapted for this compound conjugated biomolecules.

Protocol 1: Radiolabeling of Peptides with [¹⁸F]AlF

This protocol describes the one-step radiolabeling of a NODA-conjugated peptide with Aluminum [¹⁸F]Fluoride.

Materials:

  • NODA-conjugated peptide

  • [¹⁸F]Fluoride in water

  • Aluminum chloride (AlCl₃) solution (2 mM in 0.1 M sodium acetate (B1210297) buffer, pH 4.0)

  • Sodium acetate buffer (0.1 M, pH 4.0)

  • Ethanol (B145695)

  • C18 Sep-Pak cartridge

  • Sterile water for injection

  • Radio-TLC system

Procedure:

  • Activate the C18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).

  • Trap the aqueous [¹⁸F]Fluoride onto the C18 cartridge.

  • Elute the [¹⁸F]Fluoride from the cartridge with 0.1 mL of a 1:4 (v/v) mixture of sterile water and ethanol into a reaction vial.

  • Add 10 µL of the AlCl₃ solution to the reaction vial.

  • Add the NODA-conjugated peptide (typically 10-50 µg in aqueous buffer).

  • Heat the reaction mixture at 100-120°C for 15 minutes.

  • Cool the reaction vial to room temperature.

  • Determine the radiochemical purity using a radio-TLC system.

  • Purify the radiolabeled peptide using a C18 Sep-Pak cartridge or HPLC if necessary.

  • Formulate the final product in a suitable buffer (e.g., saline with ethanol) for injection.

Protocol 2: Radiolabeling of Antibodies with ⁶⁴Cu

This protocol outlines the radiolabeling of a NOTA-conjugated antibody with ⁶⁴Cu.

Materials:

  • NOTA-conjugated antibody

  • ⁶⁴CuCl₂ in 0.1 M HCl

  • Sodium acetate buffer (0.5 M, pH 5.5)

  • PD-10 size exclusion column

  • Saline

  • Radio-TLC or radio-HPLC system

Procedure:

  • To the ⁶⁴CuCl₂ solution, add the sodium acetate buffer to adjust the pH to approximately 5.5.

  • Add the NOTA-conjugated antibody (typically 50-200 µg).

  • Incubate the reaction mixture at 37-40°C for 30-60 minutes with gentle shaking.

  • Monitor the radiolabeling efficiency by radio-TLC or radio-HPLC.

  • Purify the ⁶⁴Cu-labeled antibody from unchelated ⁶⁴Cu using a PD-10 size exclusion column, eluting with saline.

  • Collect the fractions containing the radiolabeled antibody.

  • Determine the radiochemical purity of the final product.

  • Sterilize the final product by filtration through a 0.22 µm filter.

Protocol 3: Animal Biodistribution Study

This protocol describes a typical ex vivo biodistribution study in tumor-bearing mice.

Materials:

  • Tumor-bearing mice (e.g., athymic nude mice with xenografts)

  • Radiolabeled tracer

  • Anesthesia (e.g., isoflurane)

  • Syringes and needles for injection

  • Dissection tools

  • Gamma counter

  • Weighing scale

Procedure:

  • Anesthetize the mice using isoflurane.

  • Inject a known amount of the radiolabeled tracer (typically 1-5 MBq) intravenously via the tail vein.

  • Allow the tracer to distribute for the desired time points (e.g., 1, 4, 24, 48 hours).

  • At each time point, euthanize a cohort of mice (n=3-5 per group) by a humane method.

  • Collect blood via cardiac puncture.

  • Dissect and collect major organs and tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, bone, and tumor).

  • Blot the tissues to remove excess blood, weigh them, and place them in counting tubes.

  • Measure the radioactivity in each sample and in standards of the injected dose using a gamma counter.

  • Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).

Mandatory Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

experimental_workflow cluster_prep Radiotracer Preparation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Biomolecule Biomolecule Chelator_Conjugation Chelator Conjugation (this compound) Biomolecule->Chelator_Conjugation Radiolabeling Radiolabeling (e.g., ⁶⁴Cu, ¹⁸F) Chelator_Conjugation->Radiolabeling Purification Purification & QC Radiolabeling->Purification Injection IV Injection into Animal Model Purification->Injection Inject Tracer PET_Imaging PET/CT Imaging Injection->PET_Imaging Dynamic/Static Scans Biodistribution Ex Vivo Biodistribution PET_Imaging->Biodistribution Sacrifice & Tissue Collection Image_Analysis Image Analysis (SUV, %ID/g) PET_Imaging->Image_Analysis Gamma_Counting Gamma Counting (%ID/g) Biodistribution->Gamma_Counting

Caption: Experimental workflow for biodistribution studies.

radiolabeling_pathway Biomolecule Peptide or Antibody (-NH₂ group) Conjugate Biomolecule-NODA (Thiourea bond) Biomolecule->Conjugate Ncs_MP_NODA This compound (-NCS group) Ncs_MP_NODA->Conjugate Radiotracer Radiolabeled Tracer Conjugate->Radiotracer Radionuclide Radiometal (e.g., ⁶⁴Cu²⁺, [¹⁸F]AlF²⁺) Radionuclide->Radiotracer

Caption: Bioconjugation and radiolabeling pathway.

Signaling Pathways

Currently, there is a lack of specific literature detailing the intracellular signaling pathways that are directly activated by the binding or uptake of this compound based tracers themselves. The biological activity and subsequent signaling events are primarily dictated by the targeting biomolecule (e.g., antibody, peptide) to which the this compound-radionuclide complex is attached. For instance, if conjugated to an antibody targeting a receptor tyrosine kinase, the expected signaling pathway would be the one associated with that specific receptor. The tracer's role is to provide a detectable signal for imaging and quantification of the target, rather than to induce a downstream signal. Further research is needed to investigate any potential biological effects of the chelator-radionuclide complex itself.

References

Troubleshooting & Optimization

Troubleshooting low yield in Ncs-MP-noda labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Ncs-MP-NODA labeling experiments, with a focus on resolving low yield.

Frequently Asked Questions (FAQs)

Q1: What are the main steps in this compound labeling, and where can low yield occur?

A1: this compound labeling is a two-stage process:

  • Conjugation: The isothiocyanate group (-NCS) of this compound covalently binds to primary amine groups (e.g., lysine (B10760008) residues) on the target biomolecule (e.g., antibody).

  • Radiolabeling: A radiometal, typically complexed with Aluminum Fluoride ([¹⁸F]AlF), is chelated by the NODA moiety of the conjugated biomolecule.

Low yield can occur at either of these stages. Inefficient conjugation will result in a low number of chelators attached to your biomolecule, leading to poor radiolabeling. Alternatively, the conjugation may be successful, but the radiolabeling conditions may be suboptimal, resulting in low radiochemical yield.

Q2: What is the optimal pH for the conjugation of this compound to an antibody?

A2: The optimal pH for the reaction between an isothiocyanate group and a primary amine on an antibody is typically in the range of 8.5 to 9.5. At this pH, the lysine amino groups are sufficiently deprotonated and thus more nucleophilic, facilitating the reaction to form a stable thiourea (B124793) bond. Using a lower pH can significantly reduce the reaction rate as the amino groups will be protonated.

Q3: Which buffers should I use for the conjugation reaction, and which should I avoid?

A3: It is crucial to use an amine-free and azide-free buffer for the conjugation reaction. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the antibody for reaction with the this compound, leading to significantly lower conjugation efficiency. Sodium azide (B81097), a common preservative, can also interfere with the reaction.

Recommended buffers include carbonate-bicarbonate buffer (pH 9.0-9.5) or borate (B1201080) buffer (pH 8.0-9.0). Phosphate-buffered saline (PBS) at a pH adjusted to the alkaline range can also be used, but ensure it is free from any interfering additives.

Q4: How do I remove interfering substances from my antibody solution before conjugation?

A4: If your antibody solution contains interfering substances like Tris, glycine, or sodium azide, a buffer exchange is necessary before starting the conjugation. This can be achieved using methods such as:

  • Dialysis: Dialyze the antibody against the desired conjugation buffer.

  • Desalting Columns/Size-Exclusion Chromatography (SEC): Use a PD-10 desalting column or a similar SEC-based method to separate the antibody from low molecular weight contaminants.

  • Tangential Flow Filtration (TFF): For larger volumes, TFF is a scalable method for buffer exchange.

Q5: What is the recommended molar ratio of this compound to my biomolecule?

A5: The optimal molar ratio of chelator to antibody (or other biomolecule) needs to be determined empirically for each specific system. A molar excess of this compound is required to drive the reaction. Ratios can range from 5:1 to 50:1 (chelator:antibody).

It is important to note that a very high molar ratio can lead to a high chelator-to-antibody ratio (CAR), which may negatively impact the immunoreactivity and in vivo performance of the antibody. Therefore, it is advisable to test a range of molar ratios to find the best balance between conjugation efficiency and preserved biological function.

Troubleshooting Guide: Low Conjugation Yield

This guide addresses specific issues that can lead to a low yield of the this compound-conjugated biomolecule.

Problem Possible Cause Recommended Solution
Low or no conjugation Inactive this compound: The isothiocyanate group is sensitive to hydrolysis, especially when exposed to moisture.* Store this compound under dry conditions and at the recommended temperature. * Allow the reagent to warm to room temperature before opening to prevent condensation. * Prepare the this compound solution in an anhydrous solvent like DMSO or DMF immediately before use.
Interfering substances in the antibody buffer: Buffers containing primary amines (Tris, glycine) or sodium azide compete with the antibody for the this compound.* Perform a buffer exchange into an amine-free, azide-free buffer (e.g., carbonate-bicarbonate, borate) prior to conjugation.
Incorrect reaction pH: The pH of the reaction mixture is too low, leading to protonation of the antibody's amine groups and reduced reactivity.* Ensure the reaction pH is between 8.5 and 9.5 for optimal conjugation to lysine residues.
Low molar ratio of this compound to antibody: Insufficient chelator is available to achieve the desired level of conjugation.* Increase the molar excess of this compound. It is recommended to test a range of ratios (e.g., 5:1, 10:1, 20:1, 50:1) to optimize the conjugation efficiency.
Antibody aggregation after conjugation High chelator-to-antibody ratio (CAR): Excessive modification of the antibody can lead to changes in its physicochemical properties and cause aggregation.* Reduce the molar ratio of this compound to the antibody in the conjugation reaction. * Analyze the conjugate for aggregates using size-exclusion chromatography (SEC). * Optimize storage conditions (e.g., buffer composition, temperature) to minimize aggregation.
Inappropriate reaction conditions: High temperature or prolonged incubation can sometimes induce aggregation.* Perform the conjugation at room temperature or 4°C, although this may require a longer incubation time.
Loss of immunoreactivity High chelator-to-antibody ratio (CAR): Conjugation to lysine residues within the antigen-binding site can block its function.* Decrease the molar ratio of this compound to the antibody to reduce the average number of chelators per antibody. * Perform an immunoreactivity assay (e.g., Lindmo assay) to assess the biological activity of the conjugate.

Troubleshooting Guide: Low Radiolabeling Yield

Even with successful conjugation, the final radiolabeling step can result in low yield. This guide addresses common issues in this stage.

Problem Possible Cause Recommended Solution
Low radiochemical yield Suboptimal pH for radiolabeling: The complexation of [¹⁸F]AlF with the NODA chelator is pH-sensitive.* Adjust the pH of the reaction mixture to the optimal range for [¹⁸F]AlF complexation, which is typically between 4.0 and 5.5.
Insufficient chelator concentration: If the conjugation efficiency was low, there may not be enough NODA chelators available for radiolabeling.* Re-optimize the conjugation reaction to achieve a higher chelator-to-antibody ratio (CAR).
Presence of competing metal ions: Trace metal contaminants in the reaction buffers can compete with the [¹⁸F]AlF complex for the NODA chelator.* Use high-purity water and reagents to prepare all buffers and solutions.
Inefficient purification: Free [¹⁸F] is not adequately separated from the radiolabeled antibody.* Use appropriate purification methods such as size-exclusion chromatography (e.g., PD-10 columns) or centrifugal filters (e.g., YM-50) to effectively separate the radiolabeled conjugate from unreacted [¹⁸F]AlF.
Degradation of the conjugate: The antibody-chelator conjugate may not be stable under the radiolabeling conditions (e.g., elevated temperature).*

Technical Support Center: Optimizing Reaction Conditions for Ncs-MP-noda and Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful conjugation of Ncs-MP-noda to peptides.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism of this compound with a peptide?

A1: this compound contains an isothiocyanate group (-N=C=S). This group reacts with primary amine groups on a peptide, primarily the α-amino group at the N-terminus and the ε-amino group of lysine (B10760008) residues. The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate, forming a stable thiourea (B124793) bond.[1][2] This reaction is most efficient under slightly alkaline conditions (pH 8.5-9.5), which deprotonates the amine groups and increases their nucleophilicity.[1][3]

Q2: What is the optimal pH for conjugating this compound to my peptide?

A2: The optimal pH for the conjugation reaction is typically between 8.5 and 9.5.[1][4] This pH range ensures that the primary amine groups on the peptide are sufficiently deprotonated to be effective nucleophiles. It is important to note that the pKa of the N-terminal α-amino group is lower (around 8.9) than that of the lysine ε-amino group (around 10.5).[5] Therefore, pH can be optimized to favor conjugation at a specific site if desired.

Q3: What are the primary competing reactions or potential side products?

A3: The main competing reaction is the hydrolysis of the isothiocyanate group of this compound in the aqueous reaction buffer.[1] This hydrolysis is more likely to occur at very high pH and elevated temperatures, and it renders the this compound inactive for conjugation. Another potential issue is the reaction of the isothiocyanate with sulfhydryl groups of cysteine residues, forming a dithiocarbamate (B8719985) linkage, which may be less stable than the thiourea bond, particularly under alkaline conditions.[3][4]

Q4: How should I prepare my peptide and this compound for the reaction?

A4: Your peptide solution should be free of any primary amine-containing buffers or additives, such as Tris or glycine (B1666218), as these will compete with the peptide for reaction with this compound.[1][4] It is recommended to dissolve or dialyze your peptide in a suitable conjugation buffer like phosphate-buffered saline (PBS) or a carbonate-bicarbonate buffer prior to adjusting the pH for the reaction.[1][2] this compound is often dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use to prevent hydrolysis.[1][2]

Q5: How can I purify the this compound-peptide conjugate?

A5: The most common method for purifying the conjugate and removing unreacted this compound is size exclusion chromatography.[5] For peptides, desalting columns such as PD-10 are often suitable.[2] Reversed-phase high-performance liquid chromatography (RP-HPLC) is also a powerful technique for both purification and analysis of the final conjugate.[6][7]

Q6: What analytical methods can I use to characterize the conjugate?

A6: To confirm successful conjugation and determine the degree of labeling (chelator-to-peptide ratio), mass spectrometry (e.g., MALDI-TOF or ESI-MS) is the most direct method.[8][9] HPLC is essential for assessing the purity of the conjugate.[10][11]

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Low or No Conjugation 1. Hydrolyzed this compound: The isothiocyanate group is sensitive to moisture.[1] 2. Incorrect pH: The reaction pH is too low, resulting in protonated (non-nucleophilic) amines.[3] 3. Presence of competing nucleophiles: Buffers like Tris or glycine contain primary amines that compete with the peptide.[1][4] 4. Insufficient molar ratio: The molar excess of this compound to peptide is too low.1. Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before use.[2] Store the solid reagent in a desiccator.[4] 2. Ensure the reaction buffer is at a pH between 8.5 and 9.5.[4] Use a calibrated pH meter. 3. Dialyze the peptide against a suitable amine-free buffer (e.g., PBS, carbonate, or borate (B1201080) buffer) before starting the conjugation.[4] 4. Increase the molar excess of this compound. A titration experiment starting from a 5-fold to 20-fold molar excess is recommended.[2][12]
Peptide Precipitation during/after Conjugation 1. Over-labeling: Excessive modification of the peptide can alter its solubility.[4] 2. High concentration of organic solvent: The solvent used to dissolve this compound can denature the peptide.[1] 3. Peptide instability: The peptide may not be stable at the required alkaline pH or at the concentration used.1. Reduce the molar ratio of this compound to peptide.[4] 2. Minimize the volume of the organic solvent. Add the this compound solution to the peptide solution slowly with gentle stirring. Keep the final organic solvent concentration below 10%.[4] 3. Perform a preliminary test to confirm your peptide's stability at the intended reaction pH and concentration. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[4]
Inconsistent Results 1. Variability in this compound activity: The reagent may have degraded due to improper storage. 2. Inaccurate concentration measurements: Incorrect concentrations of the peptide or this compound will lead to inconsistent molar ratios.1. Aliquot and store the solid this compound in a desiccator at the recommended temperature. Allow it to warm to room temperature before opening to prevent moisture condensation.[1] 2. Accurately determine the concentration of your peptide solution (e.g., by UV absorbance at 280 nm if it contains aromatic residues, or by a peptide quantification assay).
Broad or Multiple Peaks in HPLC Analysis 1. Heterogeneous conjugation: The peptide may have multiple reactive sites (N-terminus and several lysines), leading to a mixture of products with different degrees of labeling. 2. Peptide degradation: The peptide may be degrading under the reaction conditions.1. This is often expected. If a more homogeneous product is required, consider site-specific protection of certain amine groups during peptide synthesis. Alternatively, optimize the reaction conditions (e.g., lower pH to favor N-terminal labeling) to achieve more selective conjugation.[5] 2. Analyze the stability of the peptide alone under the reaction conditions (pH, temperature, buffer) to rule out degradation.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Peptide

This protocol provides a general starting point. Optimal conditions may vary depending on the specific peptide.

Materials:

  • Peptide of interest

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0

  • Quenching Solution (optional): 1 M glycine or Tris solution

  • Purification: PD-10 desalting column (or similar)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL. If the peptide is in a buffer containing primary amines, it must first be exchanged into the Conjugation Buffer via dialysis or a desalting column.

  • This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (a starting point of 10:1 this compound to peptide is recommended).

    • Slowly add the this compound stock solution to the peptide solution while gently stirring.

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. For sensitive peptides, the reaction can be performed at 4°C overnight.

  • Quenching the Reaction (Optional): To stop the reaction, add the Quenching Solution to a final concentration of 100 mM and incubate for 30 minutes at room temperature.

  • Purification:

    • Equilibrate a PD-10 desalting column with PBS, pH 7.4.

    • Apply the reaction mixture to the column.

    • Elute the this compound-peptide conjugate with PBS according to the manufacturer's instructions. The conjugate will typically elute in the initial fractions.

  • Characterization and Storage:

    • Determine the concentration of the purified conjugate.

    • Analyze the purity and degree of labeling by HPLC and mass spectrometry.

    • Store the purified conjugate at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Data Presentation: Optimizing Reaction Parameters

The following table summarizes key parameters that can be optimized for the conjugation reaction.

Parameter Range Considerations
pH 8.0 - 9.5Higher pH increases the rate of conjugation but also the rate of isothiocyanate hydrolysis.[1][3]
Molar Ratio (this compound:Peptide) 5:1 to 50:1Higher ratios can increase conjugation efficiency but may also lead to over-labeling and precipitation.[4][12]
Reaction Time 1 - 24 hoursLonger reaction times may be necessary at lower temperatures or with less reactive peptides.[2][13]
Temperature 4°C to 25°C (Room Temp)Room temperature is often sufficient for a rapid reaction. 4°C can be used for sensitive peptides to minimize degradation.[4]
Peptide Concentration 1 - 10 mg/mLHigher concentrations can improve reaction kinetics but may also increase the risk of aggregation.[13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis peptide Prepare Peptide in Amine-Free Buffer (pH 9.0) mix Mix Peptide and This compound peptide->mix chelator Dissolve this compound in Anhydrous DMSO chelator->mix incubate Incubate (1-4h, RT) Protected from Light mix->incubate purify Purify via Size Exclusion Chromatography (e.g., PD-10) incubate->purify analyze Analyze by HPLC and Mass Spectrometry purify->analyze

Caption: Experimental workflow for the conjugation of this compound to a peptide.

troubleshooting_logic start Low Conjugation Efficiency? check_ph Is pH 8.5-9.5? start->check_ph check_ph->start No, adjust pH check_buffer Is buffer amine-free? check_ph->check_buffer Yes check_buffer->start No, change buffer check_reagent Is this compound fresh? check_buffer->check_reagent Yes check_reagent->start No, use fresh stock increase_ratio Increase Molar Ratio of this compound check_reagent->increase_ratio Yes success Successful Conjugation increase_ratio->success

Caption: Troubleshooting logic for low conjugation efficiency.

References

Technical Support Center: Purification of Ncs-MP-noda Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Ncs-MP-noda conjugates.

Troubleshooting Guide

This guide outlines common issues observed during the purification of this compound conjugates, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Conjugate Yield Hydrolysis of NCS group: The isothiocyanate (-NCS) group on this compound is susceptible to hydrolysis in aqueous buffers, especially at basic pH, rendering it inactive for conjugation.- Use fresh, high-quality this compound for conjugation. - Optimize the conjugation pH to a range of 8.5-9.5 to balance amine reactivity and NCS stability. - Minimize reaction time.
Suboptimal Molar Ratio: An insufficient molar excess of this compound to the antibody will result in a low degree of conjugation.- Perform a titration experiment to determine the optimal molar ratio of chelator to antibody (e.g., 5:1, 10:1, 20:1).
Presence of Primary Amines in Buffer: Buffers containing primary amines (e.g., Tris) will compete with the antibody for reaction with the NCS group.- Use non-amine-containing buffers such as phosphate-buffered saline (PBS) or carbonate/bicarbonate buffer for the conjugation reaction.
Presence of Aggregates Increased Hydrophobicity: The conjugation of the relatively hydrophobic this compound chelator can increase the overall hydrophobicity of the antibody, leading to aggregation.[1][2]- Optimize the drug-to-antibody ratio (DAR); higher DARs can increase hydrophobicity.[3] - Use size exclusion chromatography (SEC) for purification to separate monomers from aggregates.[4][5] - Consider using additives like L-arginine in the mobile phase during purification to reduce secondary interactions.[4]
Harsh Elution Conditions: Low pH elution from affinity columns can induce conformational changes and aggregation.[1]- If using affinity chromatography for initial purification of the antibody, neutralize the eluate immediately. - Explore alternative purification techniques like ion-exchange or multimodal chromatography.[1]
High Levels of Unconjugated Chelator Inefficient Purification: The chosen purification method may not be adequately separating the small molecule chelator from the large antibody conjugate.- Utilize size exclusion chromatography (SEC) or tangential flow filtration (TFF) with an appropriate molecular weight cutoff (MWCO) to efficiently remove small molecules.[6] - Increase the number of diavolumes during TFF.
Non-covalent Binding: The unconjugated chelator may be non-covalently associated with the antibody.- Include a wash step with a buffer containing a mild denaturant or organic solvent (if the antibody is stable) prior to final elution in chromatographic methods.
Loss of Antibody Immunoreactivity Conjugation at Antigen-Binding Site: The NCS group may have reacted with lysine (B10760008) residues within the antigen-binding region of the antibody.- Consider site-specific conjugation methods if random lysine conjugation proves problematic. - Perform functional assays (e.g., ELISA) to assess the immunoreactivity of the purified conjugate.
Conformational Changes: The conjugation process or purification steps may have altered the antibody's structure.- Analyze the conjugate using techniques like circular dichroism to assess secondary and tertiary structure. - Ensure gentle handling and avoid harsh pH or temperature conditions during purification and storage.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to an antibody?

A1: The conjugation of the isothiocyanate group of this compound to primary amines (lysine residues) on an antibody is most efficient at a slightly basic pH, typically between 8.5 and 9.5. At this pH, the epsilon-amino groups of lysine are deprotonated and more nucleophilic. However, this pH range also accelerates the competing hydrolysis of the -NCS group. Therefore, careful optimization of the pH is crucial for maximizing conjugation efficiency while minimizing chelator inactivation.

Q2: How can I remove unconjugated this compound from my antibody conjugate preparation?

A2: The most common and effective methods for removing small molecules like unconjugated this compound from large protein conjugates are size-based separation techniques. These include:

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their size. The larger antibody conjugate will elute earlier than the smaller, unconjugated chelator.[4][5]

  • Tangential Flow Filtration (TFF) / Diafiltration: This is a scalable method that uses a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to retain the large conjugate while allowing the smaller unconjugated chelator to pass through with the buffer exchange.[6]

Q3: My purified this compound conjugate shows the presence of high molecular weight species. What are these and how can I remove them?

A3: High molecular weight species are typically aggregates of the antibody conjugate.[4] Aggregation can be induced by the increased hydrophobicity of the conjugate.[1][2] These aggregates can be removed using size exclusion chromatography (SEC), where they will elute before the monomeric conjugate.[4] Multimodal chromatography can also be an effective strategy for aggregate removal.[1]

Q4: What analytical techniques should I use to assess the purity of my this compound conjugate?

A4: A combination of analytical techniques is recommended to thoroughly assess the purity of your conjugate:

  • Size Exclusion Chromatography with UV and/or Light Scattering Detection (SEC-UV/LS): To determine the percentage of monomer, aggregate, and fragment.[4][5][7]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to separate species with different drug-to-antibody ratios (DARs) and to quantify unconjugated chelator.

  • Mass Spectrometry (MS): To confirm the identity of the conjugate and determine the distribution of DAR species.

Q5: How should I store my purified this compound conjugate?

A5: The optimal storage conditions should be determined empirically for each specific conjugate. However, a general guideline is to store the purified conjugate in a suitable buffer (e.g., PBS) at 2-8°C for short-term storage or frozen at -20°C or -80°C for long-term storage. It is advisable to perform stability studies to evaluate the impact of storage conditions on conjugate integrity and immunoreactivity.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Monoclonal Antibody
  • Antibody Preparation:

    • Dialyze the monoclonal antibody (mAb) against a suitable conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • This compound Preparation:

    • Immediately before use, dissolve this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound solution to the antibody solution while gently stirring. A typical starting point is a 10-fold molar excess of the chelator.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a quenching reagent such as 1 M glycine (B1666218) (to a final concentration of 100 mM) can be added and incubated for 30 minutes. This will react with any remaining unreacted NCS groups.

Protocol 2: Purification of this compound Conjugate using Size Exclusion Chromatography (SEC)
  • Column and System Preparation:

    • Equilibrate a suitable SEC column (e.g., Sephadex G-25 for buffer exchange and removal of unconjugated chelator, or a high-resolution SEC column for aggregate removal) with a degassed, filtered mobile phase (e.g., PBS, pH 7.4).

    • Ensure the HPLC or chromatography system is free of air bubbles.

  • Sample Loading:

    • Centrifuge the conjugation reaction mixture at 14,000 x g for 5 minutes to remove any precipitates.

    • Inject the supernatant onto the equilibrated SEC column.

  • Elution and Fraction Collection:

    • Elute the column with the mobile phase at a pre-determined flow rate.

    • Monitor the elution profile using a UV detector at 280 nm.

    • Collect fractions corresponding to the antibody conjugate peak, which will be the first major peak to elute.

  • Pooling and Concentration:

    • Pool the fractions containing the purified conjugate.

    • If necessary, concentrate the purified conjugate using a centrifugal filter device with an appropriate MWCO (e.g., 30 kDa).

Visualizations

experimental_workflow cluster_conjugation Conjugation cluster_purification Purification antibody Antibody in Conjugation Buffer (pH 8.5) reaction Conjugation Reaction (1-2h, RT) antibody->reaction chelator This compound in DMSO chelator->reaction quench Quench Reaction (Optional) reaction->quench sec Size Exclusion Chromatography (SEC) quench->sec analysis Purity Analysis (SEC-HPLC, MS) sec->analysis purified_conjugate Purified this compound Conjugate analysis->purified_conjugate troubleshooting_logic start Purification Outcome Unsatisfactory issue Identify Primary Issue start->issue low_yield Low Yield issue->low_yield Low Yield aggregates Aggregates Present issue->aggregates Aggregates free_chelator Excess Free Chelator issue->free_chelator Free Chelator cause_yield Check: - Chelator activity? - pH correct? - Buffer composition? low_yield->cause_yield cause_aggregates Check: - DAR too high? - Harsh purification conditions? aggregates->cause_aggregates cause_chelator Check: - SEC column appropriate? - TFF MWCO correct? free_chelator->cause_chelator solution_yield Optimize reaction conditions cause_yield->solution_yield solution_aggregates Refine purification strategy (e.g., SEC) cause_aggregates->solution_aggregates solution_chelator Improve size-based separation method cause_chelator->solution_chelator end Successful Purification solution_yield->end solution_aggregates->end solution_chelator->end

References

Strategies to reduce non-specific binding of Ncs-MP-noda tracers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Ncs-MP-noda tracers during their experiments.

Troubleshooting Guides

High background signal and non-specific binding can obscure specific signals, leading to inaccurate data interpretation in PET imaging studies. This guide provides a systematic approach to identify and mitigate common causes of these issues.

Problem: High Background Signal Across the Entire Image

High background signal can be caused by several factors, including issues with the tracer itself, the experimental protocol, or the imaging subject.

  • Possible Cause 1: Suboptimal Blocking Strategy

    • Solution: Implement or optimize a blocking step to saturate non-specific binding sites before tracer injection. Commonly used blocking agents include:

      • Bovine Serum Albumin (BSA): A general protein blocking agent.

      • Normal Serum: Serum from the same species as the secondary antibody (if applicable in ex vivo studies) can block non-specific immunoglobulin binding.

      • Specific Blockers: In cases where the non-specific binding target is known, a specific unlabeled ligand can be used.

  • Possible Cause 2: Inappropriate Buffer Composition

    • Solution: Optimize the pH and ionic strength of the buffer used for tracer formulation and injection.

      • pH Adjustment: Ensure the pH of the buffer is appropriate for the tracer and does not promote aggregation or non-specific interactions.

      • Increased Salt Concentration: Increasing the salt concentration (e.g., with NaCl) can reduce charge-based non-specific interactions.

  • Possible Cause 3: Hydrophobic Interactions

    • Solution: If the tracer is hydrophobic, non-specific binding to hydrophobic surfaces can be an issue.

      • Addition of Surfactants: Including a non-ionic surfactant, such as Tween 20, in the formulation buffer can help disrupt hydrophobic interactions.

Problem: High Tracer Uptake in Non-Target Tissues (e.g., Kidneys, Liver)

High uptake in non-target organs can be a significant issue with peptide-based tracers, leading to high background and potential toxicity in therapeutic applications.

  • Possible Cause 1: Renal Reabsorption

    • Solution: For peptide-based tracers, renal uptake can be high due to reabsorption in the proximal tubules.

      • Co-injection of Cationic Amino Acids: Administering a solution of cationic amino acids, such as lysine (B10760008) or arginine, can competitively inhibit the reabsorption of the tracer in the kidneys.[1]

      • PEGylation: Modifying the tracer with polyethylene (B3416737) glycol (PEG) chains can increase its hydrodynamic radius, reducing renal filtration and uptake.

  • Possible Cause 2: Hepatic Uptake

    • Solution: High liver uptake is often associated with lipophilic tracers.

      • Increase Hydrophilicity: Modify the tracer to be more hydrophilic. This can sometimes be achieved by altering the chelator or the targeting moiety.

  • Possible Cause 3: In Vivo Instability of the Tracer

    • Solution: If the radiometal dissociates from the this compound chelator, it can lead to non-specific accumulation in various organs.

      • Quality Control: Ensure the radiolabeling procedure results in a stable complex. Perform rigorous quality control to check for free radiometal before injection.

      • Chelator Choice: While this compound is generally a stable chelator, for certain radiometals or in vivo conditions, alternative chelators might offer better stability.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take to troubleshoot high non-specific binding?

A1: Start by systematically evaluating your experimental protocol.

  • Confirm Tracer Quality: Ensure your this compound tracer is of high radiochemical purity and stability.

  • Introduce a Blocking Step: If you are not already using one, introduce a blocking step with a general protein blocker like BSA.

  • Optimize Incubation/Uptake Time: Vary the tracer uptake time to find the optimal window where specific binding is high and non-specific binding is low.

  • Include Control Groups: Always include appropriate control groups, such as a group injected with a blocking agent or a non-targeted version of the tracer, to help differentiate specific from non-specific uptake.

Q2: What are common blocking agents and what concentrations should I use?

A2: The choice and concentration of a blocking agent should be optimized for your specific application. Here are some common starting points:

Blocking AgentTypical Concentration/DoseApplication Notes
Bovine Serum Albumin (BSA)1-5% (w/v) in injection bufferA good general-purpose blocking agent for reducing non-specific protein interactions.
Normal Serum5-10% (v/v)Use serum from the same species as the host of the secondary antibody in ex vivo studies to prevent cross-reactivity.
Cationic Amino Acids (Lysine, Arginine)Varies (e.g., 25 mg/kg)Primarily used to reduce renal uptake of peptide-based tracers. Administered shortly before or concurrently with the tracer.
Unlabeled Targeting MoietyExcess molar concentrationUsed to demonstrate the specificity of the tracer by competing for binding to the target receptor.

Q3: Can the formulation of the tracer itself contribute to non-specific binding?

A3: Yes, the formulation is critical.

  • pH and Ionic Strength: The pH and salt concentration of the formulation buffer can influence the charge and aggregation state of the tracer, affecting its non-specific binding profile. It is crucial to optimize these parameters.

  • Additives: The inclusion of stabilizers or surfactants (e.g., Tween 20) can prevent the tracer from sticking to vials and tubing and can also reduce hydrophobic interactions in vivo.

Q4: How can I reduce the non-specific uptake of my peptide-based this compound tracer in the kidneys?

A4: High renal uptake is a common challenge with peptide-based radiotracers.

  • Amino Acid Co-injection: The most common strategy is the co-administration of a solution of positively charged amino acids like lysine or arginine.[1] These amino acids compete with the peptide tracer for reabsorption in the kidneys.

  • Tracer Modification:

    • PEGylation: Adding PEG chains can increase the size of the tracer, reducing its filtration by the glomerulus.

    • Amino Acid Substitution: Strategically substituting certain amino acids in the peptide sequence can alter its charge and metabolic profile, potentially reducing renal uptake.

Experimental Protocols

Protocol 1: General Blocking Procedure for In Vivo Imaging

  • Prepare Blocking Solution: Prepare a sterile solution of the chosen blocking agent (e.g., 2% BSA in saline).

  • Administration: Inject the blocking solution intravenously into the subject 30-60 minutes prior to the injection of the this compound tracer. The exact timing should be optimized.

  • Tracer Injection: Administer the radiotracer as per your standard protocol.

  • Imaging: Perform the PET scan at the predetermined optimal uptake time.

  • Comparison: Compare the images and biodistribution data with a control group that did not receive the blocking agent.

Protocol 2: Reduction of Renal Uptake using Cationic Amino Acids

  • Prepare Amino Acid Solution: Prepare a sterile solution of L-lysine or L-arginine in saline (e.g., 200 mg/mL).

  • Administration: Inject the amino acid solution intravenously into the subject approximately 30 minutes before injecting the this compound tracer. The dose and timing should be optimized for your specific tracer and animal model.

  • Tracer Injection: Administer the radiotracer.

  • Imaging and Analysis: Perform PET imaging and quantify the tracer uptake in the kidneys and other organs. Compare the results to a control group that did not receive the amino acid solution.

Visualizing Experimental Workflows

Workflow for Troubleshooting Non-Specific Binding

start High Non-Specific Binding Observed qc Check Tracer Quality (Purity, Stability) start->qc protocol Review Experimental Protocol start->protocol blocking Implement/Optimize Blocking Step protocol->blocking buffer Optimize Buffer (pH, Salt, Surfactant) protocol->buffer time Optimize Uptake Time protocol->time controls Include Control Groups (e.g., Blocked) protocol->controls evaluate Evaluate Results blocking->evaluate buffer->evaluate time->evaluate controls->evaluate renal High Renal Uptake? amino_acids Co-inject Cationic Amino Acids renal->amino_acids Yes resolved Issue Resolved renal->resolved No pegylation Consider Tracer Modification (e.g., PEGylation) amino_acids->pegylation amino_acids->evaluate further_opt Further Optimization pegylation->further_opt evaluate->renal

Caption: A flowchart for systematically troubleshooting high non-specific binding of radiotracers.

Logical Relationship of Factors Contributing to Non-Specific Binding

nsb Non-Specific Binding solutions Mitigation Strategies nsb->solutions tracer_props Tracer Properties - Lipophilicity - Charge - Stability tracer_props->nsb exp_cond Experimental Conditions - Buffer (pH, Ionic Strength) - Temperature - Incubation Time exp_cond->nsb bio_factors Biological Factors - Endogenous Receptors - Plasma Protein Binding - Renal/Hepatic Clearance bio_factors->nsb blocking Blocking Agents (BSA, Serum) solutions->blocking additives Buffer Additives (Surfactants, Salts) solutions->additives modification Tracer Modification (PEGylation) solutions->modification protocol_opt Protocol Optimization solutions->protocol_opt

Caption: Factors contributing to non-specific binding and corresponding mitigation strategies.

References

Best practices for handling and storing Ncs-MP-noda

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Ncs-MP-noda, alongside detailed troubleshooting guides and frequently asked questions (FAQs) for common experimental procedures.

Handling and Storage

Proper handling and storage of this compound are crucial for maintaining its chemical integrity and reactivity.

Frequently Asked Questions (FAQs): Handling and Storage

Q1: How should I store the solid (powder) form of this compound?

A1: For optimal stability, this compound powder should be stored under specific temperature conditions depending on the desired duration of storage. It is also recommended to protect it from light and moisture.

Storage ConditionTemperatureDuration
Long-term-20°CUp to 3 years
Short-term4°CUp to 2 years
TransportationRoom TemperatureUp to 3 weeks

Q2: What are the recommended storage conditions for this compound once dissolved in a solvent?

A2: The stability of this compound in solution is dependent on the storage temperature. For maximum longevity, colder temperatures are required.

Storage ConditionTemperatureDuration
In Solvent-80°CUp to 6 months
In Solvent-20°CUp to 1 month

Q3: What are the general safety precautions I should take when handling this compound?

A3: this compound contains an isothiocyanate group, which is reactive. Standard laboratory safety practices should be followed:

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area or under a fume hood.

  • Avoid inhalation of the powder or contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Experimental Protocols & Troubleshooting

This section provides detailed protocols for common experiments involving this compound and troubleshooting guides to address potential issues.

Peptide/Antibody Conjugation

This compound is commonly used to conjugate with peptides and antibodies through the reaction of its isothiocyanate group with primary amines (e.g., lysine (B10760008) residues).

Experimental Protocol: Peptide/Antibody Conjugation

  • Protein Preparation:

    • Ensure the peptide or antibody is in an amine-free buffer (e.g., Phosphate-Buffered Saline - PBS). Buffers containing primary amines like Tris will compete with the conjugation reaction.

    • The recommended protein concentration is typically between 1-10 mg/mL.

  • Reaction Buffer:

    • Prepare a 0.1 M carbonate-bicarbonate buffer and adjust the pH to a range of 8.5-9.5. This slightly alkaline condition deprotonates the primary amines on the protein, increasing their nucleophilicity.

  • This compound Stock Solution:

    • Immediately before use, dissolve this compound powder in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Slowly add the desired molar excess of the this compound stock solution to the protein solution while gently stirring. A 10- to 20-fold molar excess of this compound to the protein is a common starting point.

    • Keep the final concentration of the organic solvent in the reaction mixture to a minimum (<10% v/v) to avoid protein denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification:

    • Remove unreacted this compound and byproducts using size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis against an appropriate buffer (e.g., PBS).

Troubleshooting Guide: Peptide/Antibody Conjugation

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency 1. Hydrolysis of this compound: The isothiocyanate group is susceptible to hydrolysis in aqueous solutions, especially at basic pH.1. Prepare the this compound stock solution immediately before use. Minimize the time the reaction is exposed to highly basic conditions.
2. Presence of competing amines: Buffers like Tris or glycine (B1666218) contain primary amines that will react with this compound.2. Ensure the protein is in an amine-free buffer before starting the conjugation.
3. Suboptimal pH: If the pH is too low, the primary amines on the protein will be protonated and less reactive.3. Optimize the reaction pH within the 8.5-9.5 range.
4. Insufficient molar ratio: Too little this compound will result in incomplete conjugation.4. Increase the molar excess of this compound to the protein.
Protein Precipitation or Aggregation 1. High concentration of organic solvent: Excessive DMSO or DMF can denature the protein.1. Keep the final volume of the organic solvent below 10% of the total reaction volume.
2. Over-conjugation: A high degree of modification can alter the protein's properties and lead to aggregation.2. Reduce the molar excess of this compound or shorten the reaction time.
Loss of Biological Activity 1. Modification of critical residues: The isothiocyanate may react with amines in the active site or binding region of the protein.1. Consider using a lower molar excess of this compound to reduce the extent of labeling. If possible, use site-specific conjugation methods.
2. Denaturation: Harsh reaction conditions (e.g., high pH, organic solvent) can denature the protein.2. Optimize the reaction conditions to be as mild as possible while still achieving sufficient conjugation.
Al¹⁸F Radiolabeling

This compound is a chelator used for radiolabeling with Aluminum-18F ([¹⁸F]AlF) for PET imaging.

Experimental Protocol: Al¹⁸F Radiolabeling of this compound Conjugates

  • Preparation of [¹⁸F]Fluoride:

    • [¹⁸F]Fluoride is typically produced in a cyclotron and trapped on an anion exchange cartridge.

    • Elute the [¹⁸F]fluoride from the cartridge using an appropriate aqueous solution (e.g., 0.9% saline or a buffer solution).

  • Formation of the [¹⁸F]AlF Complex:

    • To the aqueous [¹⁸F]fluoride solution, add a solution of AlCl₃ (typically in a low pH acetate (B1210297) buffer, e.g., pH 4-4.5).

    • Incubate briefly at room temperature to allow for the formation of the [¹⁸F]AlF²⁺ complex.

  • Radiolabeling Reaction:

    • Add the this compound conjugated peptide or antibody to the [¹⁸F]AlF solution.

    • The reaction is typically carried out in an acetate buffer at a pH of 4.0-4.5.

    • Heat the reaction mixture at 100-120°C for 10-15 minutes. The addition of an organic co-solvent like ethanol (B145695) can sometimes improve radiochemical yield.[1]

  • Purification:

    • Purify the radiolabeled conjugate from unreacted [¹⁸F]AlF and other impurities using solid-phase extraction (SPE) cartridges (e.g., C18) or radio-HPLC.

Troubleshooting Guide: Al¹⁸F Radiolabeling

IssuePossible Cause(s)Suggested Solution(s)
Low Radiochemical Yield (RCY) 1. Suboptimal pH: The formation of the [¹⁸F]AlF complex and its chelation are pH-dependent.1. Ensure the reaction pH is within the optimal range of 4.0-4.5.
2. Incorrect Al³⁺ to [¹⁸F]F⁻ ratio: An improper ratio can hinder the formation of the desired [¹⁸F]AlF²⁺ species.2. Optimize the concentration of the AlCl₃ solution.
3. Insufficient heating: The chelation of [¹⁸F]AlF by NODA-based chelators often requires thermal energy.[2]3. Ensure the reaction is heated to the recommended temperature for the specified time.
4. Presence of metal ion contaminants: Other metal ions can compete with Al³⁺ for chelation.4. Use high-purity reagents and metal-free water.
Poor Stability of the Radiolabeled Conjugate 1. Incomplete chelation: This can lead to the dissociation of [¹⁸F]AlF from the conjugate.1. Optimize the reaction conditions (pH, temperature, time) to ensure complete complexation.
2. Radiolysis: High amounts of radioactivity can lead to the degradation of the conjugate.2. Consider adding radical scavengers like ethanol to the formulation.

Visualizations

Experimental Workflow: Peptide/Antibody Conjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein_Prep Prepare Protein Solution (Amine-free buffer) Mix Mix Protein and this compound (pH 8.5-9.5) Protein_Prep->Mix Chelator_Prep Prepare this compound Stock Solution (DMSO/DMF) Chelator_Prep->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Purify Purify Conjugate (SEC or Dialysis) Incubate->Purify Final_Product Final Conjugate Purify->Final_Product

Caption: Workflow for conjugating this compound to a peptide or antibody.

Experimental Workflow: Al¹⁸F Radiolabeling

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC F18_Prep Prepare [¹⁸F]Fluoride AlF_Formation Form [¹⁸F]AlF Complex F18_Prep->AlF_Formation Al_Prep Prepare AlCl₃ Solution Al_Prep->AlF_Formation Add_Conjugate Add this compound Conjugate AlF_Formation->Add_Conjugate Heat Heat Reaction (100-120°C) Add_Conjugate->Heat Purify Purify Radiolabeled Conjugate (SPE or Radio-HPLC) Heat->Purify QC Quality Control Purify->QC Final_Product Final Radiolabeled Product QC->Final_Product

Caption: Workflow for the Al¹⁸F radiolabeling of an this compound conjugate.

Signaling Pathway: PD-1/PD-L1 Interaction in Cancer

This compound is used to label molecules that target the PD-L1 protein, which is involved in immune suppression in cancer.

G cluster_tcell T Cell cluster_cancer Cancer Cell PD1 PD-1 Inhibition Inhibition PD1->Inhibition Signal TCR TCR Activation T Cell Activation (Cytokine Release, Proliferation) TCR->Activation Antigen Presentation Inhibition->Activation Blocks PDL1 PD-L1 PDL1->PD1 Binding Survival Tumor Cell Survival PDL1->Survival MHC MHC MHC->TCR

Caption: The PD-1/PD-L1 immune checkpoint pathway in cancer.

References

Validation & Comparative

Validating the Specificity of Ncs-MP-noda Labeled Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of labeled peptides is paramount for accurate molecular imaging and targeted therapies. This guide provides a comprehensive comparison of Ncs-MP-noda for peptide labeling against other common alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate chelator for your research needs.

The development of radiolabeled peptides as diagnostic and therapeutic agents has revolutionized the field of nuclear medicine. The choice of the bifunctional chelator used to link the radionuclide to the peptide is a critical determinant of the overall performance of the radiopharmaceutical. This compound (2,2'-(7-(4-isothiocyanatobenzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid) is a bifunctional chelator that has gained attention for its utility in radiolabeling peptides, particularly for positron emission tomography (PET) imaging. This guide will delve into the methods for validating the specificity of this compound labeled peptides and compare its performance with established alternatives such as DOTA and HYNIC.

Comparison of Chelators for Peptide Radiolabeling

The selection of a chelator influences labeling efficiency, stability of the radiolabeled conjugate, and in vivo pharmacokinetics. Below is a comparative summary of this compound (a NOTA derivative), DOTA, and HYNIC.

FeatureThis compound (NOTA-derivative)DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)HYNIC (Hydrazinonicotinamide)
Primary Radionuclides 18F (via Al18F), 68Ga, 64Cu68Ga, 177Lu, 90Y, 64Cu, 111In99mTc
Labeling Conditions Generally mild, can often be performed at room temperature.[1]Typically requires heating (e.g., 95°C).Requires a coligand (e.g., tricine, EDDA) and heating.[2]
In Vitro Stability High stability.[3]Generally high stability.Stability can be influenced by the choice of coligand.[2]
In Vivo Stability Demonstrates good in vivo stability.[4]High in vivo stability is a key advantage.Generally stable in vivo, but can be susceptible to dissociation.
Key Advantages Mild labeling conditions suitable for sensitive biomolecules. Efficient labeling with 18F via the Al18F method.[1]Versatile for both diagnostic (e.g., 68Ga) and therapeutic (e.g., 177Lu) applications (theranostics).Well-established for 99mTc SPECT imaging.
Key Disadvantages Less established than DOTA for a wide range of radionuclides.Harsher labeling conditions may not be suitable for all peptides.Primarily limited to 99mTc; choice of coligand can impact pharmacokinetics.

Experimental Protocols for Specificity Validation

Validating the specificity of a radiolabeled peptide is a multi-step process involving both in vitro and in vivo assays. The following are detailed protocols for key experiments.

In Vitro Specificity Validation

1. Cell Binding and Competition Assays: These assays determine the binding affinity of the labeled peptide to its target receptor and its specificity.

  • Objective: To quantify the binding affinity (Kd) and demonstrate target-specific binding.

  • Methodology:

    • Culture cells that express the target receptor and a control cell line that does not.

    • Incubate increasing concentrations of the radiolabeled peptide with a fixed number of cells.

    • For competition assays, incubate the radiolabeled peptide with the cells in the presence of a large excess of the corresponding unlabeled peptide.

    • After incubation, wash the cells to remove unbound radioactivity.

    • Measure the cell-associated radioactivity using a gamma counter.

    • Analyze the data using saturation binding kinetics to determine the Kd and Bmax (maximum number of binding sites). A significant reduction in binding in the presence of the unlabeled competitor indicates specific binding.

2. Serum Stability Assay: This assay evaluates the stability of the radiolabeled peptide in a biological matrix.

  • Objective: To assess the proteolytic degradation and dissociation of the radionuclide from the peptide in human serum.

  • Methodology:

    • Incubate the radiolabeled peptide in human serum at 37°C for various time points (e.g., 1, 4, 24 hours).

    • At each time point, precipitate the serum proteins using a solvent like acetonitrile (B52724) or ethanol.

    • Analyze the supernatant containing the peptide and its metabolites using radio-HPLC (High-Performance Liquid Chromatography).

    • The percentage of intact radiolabeled peptide is determined by integrating the area of the corresponding peak in the radio-chromatogram.

In Vivo Specificity Validation

1. Biodistribution Studies: These studies are performed in animal models to determine the uptake and clearance of the radiolabeled peptide from various organs and tissues.

  • Objective: To assess the in vivo targeting efficacy and clearance profile of the radiolabeled peptide.

  • Methodology:

    • Administer the radiolabeled peptide to tumor-bearing animals (e.g., mice with xenografts expressing the target receptor).

    • For specificity assessment, a blocking group of animals is co-injected with an excess of the unlabeled peptide.

    • At selected time points post-injection (e.g., 1, 4, 24 hours), euthanize the animals and dissect major organs and the tumor.

    • Weigh each tissue sample and measure the radioactivity using a gamma counter.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g).

    • High tumor uptake with low uptake in non-target organs indicates good targeting. A significant reduction in tumor uptake in the blocking group confirms target specificity.

2. PET/SPECT Imaging: This provides a non-invasive visualization of the biodistribution of the radiolabeled peptide.

  • Objective: To visually confirm tumor targeting and assess the overall in vivo performance of the radiotracer.

  • Methodology:

    • Administer the radiolabeled peptide to tumor-bearing animals.

    • At various time points, anesthetize the animals and perform PET or SPECT imaging.

    • Reconstruct the images to visualize the distribution of radioactivity.

    • Co-register the nuclear imaging data with anatomical imaging (CT or MRI) for better localization of uptake.

    • Quantify the tracer uptake in the tumor and other organs from the images.

Performance Data: this compound vs. Alternatives

The following tables summarize representative experimental data for peptides labeled with this compound (as a NOTA-derivative), DOTA, and HYNIC. It is important to note that direct comparisons are challenging due to variations in the peptides, cell lines, and animal models used in different studies.

In Vitro Performance
ChelatorPeptideTargetCell LineBinding Affinity (Kd or IC50)
This compound derivativeCunotadipepPSMA22Rv12.17 ± 0.25 nM (Ki)[4]
DOTACudotadipepPSMA22Rv16.75 ± 0.42 nM (Ki)[4]
HYNICHYNIC-TOCSomatostatin ReceptorAR4-2JNot explicitly stated in provided abstracts
In Vivo Biodistribution Data (%ID/g at 1 hour post-injection in tumor-bearing mice)
ChelatorPeptideTumor ModelTumorBloodLiverKidneys
This compound derivative ([18F]DK222)DK222NCI-H460 (PD-L1+)9.8 ± 1.20.8 ± 0.11.5 ± 0.210.1 ± 1.5
DOTA ([64Cu]Cudotadipep)CudotadipepPC3-PIP (PSMA+)3.2 ± 0.50.1 ± 0.01.1 ± 0.20.9 ± 0.1
HYNIC ([99mTc]HYNIC-TOC)TOCNot explicitly stated in provided abstractsNot explicitly stated in provided abstractsNot explicitly stated in provided abstractsNot explicitly stated in provided abstractsNot explicitly stated in provided abstracts

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows for validating the specificity of labeled peptides.

Experimental_Workflow_In_Vitro cluster_0 In Vitro Specificity Validation start Radiolabeled Peptide binding_assay Cell Binding & Competition Assay start->binding_assay stability_assay Serum Stability Assay start->stability_assay data_analysis Data Analysis (Kd, Bmax) binding_assay->data_analysis hplc_analysis Radio-HPLC Analysis stability_assay->hplc_analysis specific_binding Confirmation of Specific Binding data_analysis->specific_binding stable_conjugate Confirmation of Stability hplc_analysis->stable_conjugate Experimental_Workflow_In_Vivo cluster_1 In Vivo Specificity Validation start Radiolabeled Peptide biodistribution Biodistribution Studies (Tumor-Bearing Animals) start->biodistribution imaging PET/SPECT Imaging start->imaging tissue_analysis Tissue Radioactivity Measurement (%ID/g) biodistribution->tissue_analysis image_analysis Image Reconstruction & Quantification imaging->image_analysis targeting_confirmed Confirmation of In Vivo Targeting tissue_analysis->targeting_confirmed image_analysis->targeting_confirmed

References

A Comparative Analysis of Ncs-MP-NODA and DFO for Radiolabeling in Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance, protocols, and applications of two prominent bifunctional chelators, Ncs-MP-NODA and Desferrioxamine (DFO), in the field of radiopharmaceutical development.

The selection of an appropriate chelator is a critical step in the development of radiolabeled molecules for diagnostic imaging and targeted radiotherapy. The chelator must form a stable complex with the chosen radionuclide and be readily conjugated to a targeting biomolecule, such as an antibody or peptide, without compromising its biological activity. This guide provides a comparative analysis of two widely used bifunctional chelators: this compound (a derivative of 1,4,7-triazacyclononane-1,4-diacetate) and Desferrioxamine (DFO). While both feature a reactive isothiocyanate (NCS) group for conjugation, their coordination chemistry and preferred radionuclides differ significantly, leading to distinct applications in nuclear medicine.

Quantitative Performance Analysis

The performance of a bifunctional chelator is assessed by several key parameters, including radiolabeling efficiency, specific activity, and the in vitro and in vivo stability of the resulting radiometal complex. The following tables summarize the typical performance data for this compound and DFO with their respective primary radionuclides.

Table 1: Radiolabeling Performance of this compound

RadionuclideMethodTypical Radiochemical Yield (RCY)Reaction ConditionsReference
¹⁸F Aluminum Fluoride ([¹⁸F]AlF)49-82% (isolated yield for intermediate)100-115°C, 15 min[1]
23 ± 6% (for peptide conjugate)[2]
⁶⁸Ga Direct Labeling>95%Room Temperature to 95°C, 5-15 min[3][4]

Table 2: Radiolabeling Performance of DFO

RadionuclideMethodTypical Radiochemical Yield (RCY)Reaction ConditionsReference
⁸⁹Zr Direct Labeling>80%Room Temperature or 37°C, 30-60 min[5]
82-95%Room Temperature, 60 min[6]

Table 3: Comparative In Vitro and In Vivo Stability

Chelator-RadionuclideIn Vitro Stability (Serum)Key In Vivo CharacteristicsReference
[¹⁸F]AlF-NODA Conjugates Stable for at least 4 hours.[7]Low bone uptake, suggesting good in vivo stability.[7][7]
⁶⁸Ga-NODA Conjugates Stable in plasma for up to 2 hours (peptide dependent).Rapid clearance from non-target organs.[8][9]
⁸⁹Zr-DFO Conjugates Can show significant instability over time, with dissociation of ⁸⁹Zr.[6][10]Release of ⁸⁹Zr leads to uptake in bone tissue, which can affect image quality and dosimetry.[6][6][10]

Experimental Protocols and Methodologies

Detailed and reproducible experimental protocols are essential for the successful synthesis of radiopharmaceuticals. Below are representative protocols for the conjugation and radiolabeling of biomolecules using this compound and DFO.

This compound Conjugation and [¹⁸F]AlF Radiolabeling

The Aluminum Fluoride ([¹⁸F]AlF) method is a popular aqueous ¹⁸F-labeling technique that is well-suited for heat-sensitive biomolecules when using a two-step procedure.

1. Conjugation of this compound to a Biomolecule:

  • Dissolve the biomolecule (e.g., antibody, peptide) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5).

  • Dissolve this compound in a minimal amount of an organic co-solvent like DMSO.

  • Add the this compound solution to the biomolecule solution at a specific molar ratio (e.g., 10-20 fold molar excess of chelator).

  • Incubate the reaction mixture at room temperature or 37°C for 1-2 hours.

  • Purify the resulting conjugate using size-exclusion chromatography (e.g., PD-10 column) to remove unconjugated chelator.

2. Two-Step [¹⁸F]AlF Radiolabeling:

  • Step 1: Formation of the [¹⁸F]AlF-NODA complex.

    • To a solution of the NODA-conjugated biomolecule in an acetate (B1210297) buffer (pH 4.0-4.5), add a solution of AlCl₃ in the same buffer.

    • Add the aqueous [¹⁸F]fluoride solution.

    • Heat the reaction mixture at 100-115°C for 15 minutes.[1]

  • Step 2: Purification.

    • Purify the ¹⁸F-labeled biomolecule using size-exclusion chromatography to remove free [¹⁸F]AlF complexes and unreacted ¹⁸F-fluoride.

DFO Conjugation and ⁸⁹Zr Radiolabeling

DFO is the most commonly used chelator for Zirconium-89 (⁸⁹Zr), a positron-emitting radionuclide with a long half-life suitable for imaging slow biological processes, such as antibody trafficking.

1. Conjugation of DFO-NCS to a Biomolecule:

  • Dissolve the antibody in a suitable buffer, such as 0.1 M sodium bicarbonate (pH 8.8-9.0).

  • Dissolve p-SCN-Bn-DFO (DFO-NCS) in DMSO.

  • Add the DFO-NCS solution to the antibody solution (typically a 5-10 fold molar excess).

  • Incubate the reaction at 37°C for 1 hour with gentle mixing.

  • Purify the DFO-conjugated antibody using a desalting column (e.g., PD-10) equilibrated with saline or a suitable buffer for radiolabeling.

2. ⁸⁹Zr Radiolabeling:

  • To the purified DFO-conjugated antibody, add a solution of [⁸⁹Zr]Zr-oxalate.

  • Adjust the pH of the reaction mixture to 7.0-7.5 using Na₂CO₃ or another suitable base.

  • Incubate the reaction at room temperature or 37°C for 60 minutes.[5]

  • Quench the reaction by adding a small amount of a DTPA solution to chelate any remaining free ⁸⁹Zr.

  • Purify the final ⁸⁹Zr-labeled antibody conjugate using size-exclusion chromatography.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the conjugation and radiolabeling processes described above.

DFO_Radiolabeling_Workflow cluster_conjugation Step 1: DFO Conjugation cluster_radiolabeling Step 2: ⁸⁹Zr Radiolabeling Antibody Antibody in Bicarbonate Buffer (pH 9.0) Incubate_Conj Incubate 37°C, 1h Antibody->Incubate_Conj DFO_NCS DFO-NCS in DMSO DFO_NCS->Incubate_Conj Purify_Conj Purification (PD-10 Column) Incubate_Conj->Purify_Conj DFO_Antibody DFO-Antibody Conjugate Purify_Conj->DFO_Antibody Adjust_pH Adjust pH 7.0-7.5 DFO_Antibody->Adjust_pH Zr89 [⁸⁹Zr]Zr-Oxalate Zr89->Adjust_pH Incubate_Radio Incubate RT or 37°C, 60 min Adjust_pH->Incubate_Radio Quench Quench (DTPA) Incubate_Radio->Quench Purify_Radio Purification (SEC) Quench->Purify_Radio Final_Product ⁸⁹Zr-DFO-Antibody Purify_Radio->Final_Product

Caption: Workflow for DFO conjugation and ⁸⁹Zr radiolabeling.

Ncs_MP_NODA_Radiolabeling_Workflow cluster_conjugation Step 1: this compound Conjugation cluster_radiolabeling Step 2: [¹⁸F]AlF Radiolabeling Biomolecule Biomolecule in PBS (pH 7.2-7.5) Incubate_Conj Incubate RT or 37°C, 1-2h Biomolecule->Incubate_Conj NODA_NCS This compound in DMSO NODA_NCS->Incubate_Conj Purify_Conj Purification (PD-10 Column) Incubate_Conj->Purify_Conj NODA_Biomolecule NODA-Biomolecule Conjugate Purify_Conj->NODA_Biomolecule Heat Heat 100-115°C, 15 min NODA_Biomolecule->Heat AlCl3 AlCl₃ Solution AlCl3->Heat F18 [¹⁸F]Fluoride F18->Heat Purify_Radio Purification (SEC) Heat->Purify_Radio Final_Product [¹⁸F]AlF-NODA-Biomolecule Purify_Radio->Final_Product

Caption: Workflow for this compound conjugation and [¹⁸F]AlF radiolabeling.

Concluding Remarks

The choice between this compound and DFO for radiolabeling is primarily dictated by the selection of the radionuclide, which in turn depends on the pharmacokinetic properties of the biomolecule being labeled and the intended application.

DFO remains the gold standard for ⁸⁹Zr , offering straightforward and efficient labeling for long-circulating biomolecules like monoclonal antibodies. However, the suboptimal in vivo stability of the [⁸⁹Zr]Zr-DFO complex, leading to bone uptake, is a significant drawback. This has spurred the development of next-generation chelators for ⁸⁹Zr with improved stability.

This compound is a versatile chelator for trivalent radiometals, with its most prominent applications being the chelation of ⁶⁸Ga and the [¹⁸F]AlF complex. The [¹⁸F]AlF method provides a convenient aqueous route to ¹⁸F-labeling, which is highly desirable given the excellent imaging characteristics and widespread availability of ¹⁸F. For peptides and other smaller biomolecules with rapid pharmacokinetics, ⁶⁸Ga and ¹⁸F are often more suitable than the long-lived ⁸⁹Zr, making this compound an excellent choice in these contexts.

Researchers and drug developers should carefully consider the biological application, the half-life of the radionuclide, and the required in vivo stability when selecting between these two important chelators for their radiopharmaceutical development programs.

References

A Comparative Guide to the In Vivo Performance of Isothiocyanate-Functionalized NOTA (Ncs-MP-noda) and Other NOTA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel radiopharmaceuticals for molecular imaging and therapy hinges on the selection of an appropriate chelator to stably incorporate a radiometal into a targeting biomolecule. The 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) framework has emerged as a versatile and effective platform for chelating various radiometals, including Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). This guide provides an objective in vivo performance comparison of isothiocyanate-functionalized NOTA, such as S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid (p-SCN-Bn-NOTA or Ncs-MP-noda), against other NOTA derivatives, supported by experimental data.

Data Presentation: Quantitative Comparison of NOTA-Based Chelators

The following tables summarize key performance indicators for different bifunctional NOTA derivatives based on published experimental data. These tables are designed for easy comparison of radiolabeling efficiency, stability, and in vivo biodistribution.

Table 1: Comparison of Radiolabeling Efficiency and In Vitro Stability

Chelator DerivativeRadionuclideBiomoleculeRadiolabeling ConditionsRadiochemical Yield (RCY)In Vitro Serum Stability (48h)Reference
p-SCN-Bn-NOTA ⁶⁴CuRituximab (anti-CD20 mAb)Room Temperature, Dilute (31 nM)>95%>94%[1][2]
p-SCN-Bn-NOTA ⁶⁸GaA1-His (anti-mesothelin sdAb)Room Temperature, 5 min>98%Stable (2h in human blood)[1]
Maleimide-NOTA ¹¹¹InZHER2:2395 (Affibody)Not specifiedNot specifiedNot specified[3]
p-SCN-Bn-DOTA ⁶⁴CuRituximab (anti-CD20 mAb)Not specifiedLower than NOTA at dilute conc.High[1][2]
p-SCN-Bn-DOTA ⁶⁸GaA1-His (anti-mesothelin sdAb)60°C, 15 min>98%Stable (2h in human blood)[1]

Table 2: In Vivo Performance Comparison

RadiotracerAnimal ModelKey Biodistribution FindingsTumor Uptake (%ID/g)Tumor-to-Organ RatiosReference
[⁶⁸Ga]Ga-NOTA-A1-His Mice with mesothelin-expressing tumorsSpecific tumor targeting. Higher kidney uptake compared to DOTA conjugate.Not specifiedNot specified[1]
[⁶⁸Ga]Ga-DOTA-A1-His Mice with mesothelin-expressing tumorsSpecific tumor targeting. Twofold lower kidney uptake compared to NOTA conjugate.Not specifiedNot specified[1]
[⁶⁴Cu]Cu-NOTA-Rituximab Normal Balb/C miceMost activity remained in the blood pool up to 48h.Not applicableNot applicable[1][2]
[⁶⁴Cu]Cu-p-NH₂-Bn-NOTA Normal ratsSuperior clearance from normal tissues compared to DOTA and other novel chelators.Not applicableNot applicable[4]
[¹¹¹In]In-Maleimide-NOTA-ZHER2:2395 Mice with DU-145 xenograftsEqual tumor uptake to DOTA conjugate but better tumor-to-organ ratios due to more efficient clearance from normal tissues.8.2 ± 0.9Tumor/Blood: 31 ± 1[3]
[⁶⁴Cu]Cu-NOTA-Bn-SCN-Aoc-BN(7-14) Mice with PC-3 xenograftsSpecific tumor uptake.2.8 ± 0.4 (1h p.i.)Tumor/Blood: 6.2 (1h p.i.)[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in this guide.

Protocol 1: Conjugation of p-SCN-Bn-NOTA to a Monoclonal Antibody

This protocol is a generalized procedure based on methodologies described for conjugating isothiocyanate-functionalized chelators to antibodies like Rituximab and single-domain antibodies.[1][6]

  • Antibody Preparation: The antibody is buffer-exchanged into a carbonate/bicarbonate buffer (e.g., 0.1 M, pH 8.5-9.0) to ensure the availability of deprotonated primary amines for conjugation.

  • Conjugation Reaction: p-SCN-Bn-NOTA is dissolved in a minimal amount of organic solvent (e.g., DMSO) and added to the antibody solution at a specific molar excess (e.g., 10-fold). The reaction mixture is incubated at room temperature for a defined period (e.g., 1-2 hours) with gentle mixing.

  • Purification: The resulting immunoconjugate is purified from unreacted chelator using size-exclusion chromatography (e.g., a PD-10 desalting column).

  • Characterization: The number of chelators conjugated per antibody molecule (chelator-to-antibody ratio) is determined using techniques such as MALDI-TOF mass spectrometry.

Protocol 2: Radiolabeling with Gallium-68

This protocol outlines the general steps for radiolabeling a NOTA-conjugated biomolecule with ⁶⁸Ga, a common positron emitter for PET imaging.[1][6][7]

  • ⁶⁸Ga Elution: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using a suitable eluent (e.g., 0.1 M HCl).

  • Buffering: The acidic ⁶⁸Ga eluate is added to a reaction vial containing a buffer (e.g., sodium acetate (B1210297) or HEPES) to adjust the pH to the optimal range for labeling (typically pH 3.5-4.5 for NOTA).

  • Labeling Reaction: The NOTA-conjugated biomolecule is added to the buffered ⁶⁸Ga solution. The reaction is typically rapid and can often be performed at room temperature within 5-15 minutes.[1][6]

  • Quality Control: The radiochemical purity of the final product is assessed using techniques such as instant thin-layer chromatography (iTLC) or radio-HPLC to separate the radiolabeled conjugate from free ⁶⁸Ga.

Protocol 3: In Vivo Stability and Biodistribution Studies

This protocol describes a typical workflow for evaluating the in vivo behavior of a novel radiopharmaceutical.[4][8]

  • Animal Model: Studies are conducted in appropriate animal models, such as normal mice for initial biodistribution or tumor-bearing mice for efficacy studies.

  • Administration: The radiolabeled compound is administered intravenously (e.g., via the tail vein) to a cohort of animals.

  • Biodistribution: At predefined time points post-injection (e.g., 1, 4, 24, 48 hours), animals are euthanized. Tissues and organs of interest are collected, weighed, and the radioactivity in each sample is measured using a gamma counter. The uptake is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

  • In Vivo Stability: Blood samples are collected at various time points. Plasma is separated, and the stability of the radiotracer is analyzed using techniques like radio-HPLC or size-exclusion chromatography to determine the percentage of intact radiolabeled compound.

Mandatory Visualization

The following diagrams illustrate key processes and relationships discussed in this guide.

experimental_workflow cluster_conjugation Chelator Conjugation cluster_radiolabeling Radiolabeling cluster_invivo In Vivo Evaluation antibody Targeting Biomolecule (e.g., Antibody) conjugation Conjugation Reaction (pH 8.5-9.0, RT) antibody->conjugation chelator p-SCN-Bn-NOTA chelator->conjugation purification1 Purification (Size-Exclusion) conjugation->purification1 immunoconjugate NOTA-Antibody Conjugate purification1->immunoconjugate labeling Labeling Reaction (Room Temp, 5 min) immunoconjugate->labeling ga68 ⁶⁸Ga³⁺ from Generator buffering Buffering (pH 3.5-4.5) ga68->buffering buffering->labeling purification2 Purification (e.g., SPE) labeling->purification2 radiotracer [⁶⁸Ga]Ga-NOTA-Antibody purification2->radiotracer injection IV Injection radiotracer->injection biodistribution Biodistribution (%ID/g) injection->biodistribution stability In Vivo Stability (Blood Analysis) injection->stability imaging PET Imaging injection->imaging

Caption: Experimental workflow for the preparation and in vivo evaluation of a ⁶⁸Ga-labeled NOTA-antibody conjugate.

chelator_comparison cluster_nota NOTA Derivatives cluster_performance Key Performance Metrics cluster_advantages Comparative Advantages isothiocyanate Isothiocyanate-NOTA (p-SCN-Bn-NOTA) radiolabeling Radiolabeling Efficiency isothiocyanate->radiolabeling High at RT stability In Vivo Stability isothiocyanate->stability High clearance Normal Tissue Clearance isothiocyanate->clearance tumor_uptake Tumor Uptake isothiocyanate->tumor_uptake maleimide (B117702) Maleimide-NOTA maleimide->radiolabeling maleimide->stability maleimide->clearance Efficient maleimide->tumor_uptake High nota_adv NOTA Derivatives: - Faster labeling at RT (vs. DOTA) - Generally better in vivo stability for ⁶⁴Cu (vs. DOTA) - Maleimide-NOTA shows improved tumor-to-organ ratios

Caption: Logical relationship comparing key performance aspects of isothiocyanate and maleimide functionalized NOTA derivatives.

References

A Comparative Guide to Ncs-MP-noda Based Imaging Agents for Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of imaging agents based on the 1,4,7-triazacyclononane-1,4-diacetate (NODA) macrocyclic chelator platform, specifically focusing on their validation in preclinical xenograft models. The performance of these agents is compared with common alternatives, supported by experimental data to inform the selection of the most suitable imaging probes for cancer research and drug development.

Introduction: The Role of Chelators in PET Imaging

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the detection of positron-emitting radionuclides. In targeted PET imaging, these radionuclides are attached to a targeting biomolecule, such as a peptide or antibody, via a chelator. The choice of chelator is critical as it influences the radiolabeling efficiency, the stability of the resulting imaging agent, and its in vivo pharmacokinetic profile.

NOTA and its derivatives, such as NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid), have gained prominence for chelating radiometals like Gallium-68 (B1239309) (⁶⁸Ga). NOTA-based chelators are often considered superior to the more traditional DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) for ⁶⁸Ga, as they allow for rapid and efficient radiolabeling at room temperature.[1][2] This is a significant advantage when working with heat-sensitive biomolecules.[1]

This guide focuses on a prominent NODA-based imaging agent, ⁶⁸Ga-NODAGA-E[c(RGDyK)]₂ , which targets the αvβ3 integrin, a biomarker of angiogenesis and tumor progression.

Performance Comparison of Imaging Agents

The following tables summarize quantitative data from studies comparing ⁶⁸Ga-NODAGA-RGD based agents with alternatives in xenograft models. The data highlights key performance indicators such as tumor uptake, organ biodistribution, and radiolabeling efficiency.

Table 1: In Vivo Performance of RGD-based PET Tracers in Xenograft Models
Imaging AgentXenograft ModelTumor Uptake (%ID/g at 1h p.i.)Tumor-to-Blood Ratio (at 1h p.i.)Primary Excretion RouteReference
⁶⁸Ga-NODAGA-c(RGDyK) A4313.4 ± 0.4~11Renal[2][3]
⁶⁸Ga-DOTA-c(RGDfK) M21Lower than NODAGA counterpart~4Renal[2]
⁶⁴Cu-NODAGA-c(RGDyK) H7271.2 ± 0.2Not ReportedRenal[4]
¹⁸F-Galacto-RGD (monomer) U87MGLower than dimeric counterpartsNot ReportedRenal & Hepatobiliary[5][6]
¹⁸F-FP-PRGD2 (dimer) U87MGSignificantly higher than monomerNot ReportedRenal[5]

p.i. = post-injection; %ID/g = percentage of injected dose per gram of tissue.

Table 2: Biodistribution of ⁶⁸Ga-NODAGA-c(RGDyK) in A431 Xenograft Model (at 1h p.i.)
OrganUptake (%ID/g)
Blood~0.3
Liver~0.5
Kidneys~5.0
Muscle~0.2
Spleen~0.4
Tumor3.4 ± 0.4

Data extracted from preclinical investigations.[3]

Table 3: Comparison of Radiolabeling Conditions for ⁶⁸Ga Chelators
ChelatorTemperatureTimeRadiochemical PurityReference
NOTA/NODAGA Room Temperature5 min>96%[1][2]
DOTA 60-95°C10-15 min>95%[1][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in this guide.

Radiolabeling of Peptides with ⁶⁸Ga
  • ⁶⁸Ga Elution: Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

  • Buffering: Adjust the pH of the ⁶⁸Ga eluate to 3.5-4.5 using a sodium acetate (B1210297) or HEPES buffer.

  • Labeling Reaction:

    • For NODAGA-conjugated peptides : Add the peptide (typically 5-10 nmol) to the buffered ⁶⁸Ga solution and incubate at room temperature for 5 minutes.[2]

    • For DOTA-conjugated peptides : Add the peptide to the buffered ⁶⁸Ga solution and heat at 95°C for 10 minutes.[7]

  • Quality Control: Determine the radiochemical purity of the final product using radio-HPLC or radio-TLC.

Animal Studies with Xenograft Models
  • Cell Culture and Xenograft Implantation:

    • Culture human tumor cell lines (e.g., U87MG glioblastoma, A431 epidermoid carcinoma) under standard conditions.

    • Subcutaneously inject a suspension of 5-10 million cells into the flank of immunodeficient mice (e.g., nude mice).

    • Allow tumors to grow to a suitable size (e.g., 100-300 mm³) for imaging studies.

  • PET/CT Imaging:

    • Anesthetize the tumor-bearing mice (e.g., with isoflurane).

    • Inject the radiotracer (typically 2-7 MBq) via the tail vein.[3][4]

    • Acquire dynamic or static PET scans at specified time points (e.g., 10, 30, 60, 90, 120 minutes post-injection).[3]

    • Perform a CT scan for anatomical co-registration.

  • Biodistribution Studies:

    • Following the final imaging session, euthanize the mice.

    • Harvest tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

    • Weigh the tissues and measure the radioactivity using a gamma counter.

    • Calculate the tissue uptake as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.

Integrin_Signaling Integrin αvβ3 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RGD_Ligand RGD Ligand (e.g., ⁶⁸Ga-NODAGA-RGD) Integrin_avB3 Integrin αvβ3 RGD_Ligand->Integrin_avB3 Binds FAK FAK Integrin_avB3->FAK Activates PI3K PI3K FAK->PI3K ERK ERK FAK->ERK Akt Akt PI3K->Akt NF_kB NF-κB Akt->NF_kB Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) NF_kB->Gene_Expression Promotes ERK->Gene_Expression

Integrin αvβ3 Signaling Pathway

Experimental_Workflow Xenograft Imaging Workflow Cell_Culture Tumor Cell Culture Xenograft_Implantation Xenograft Implantation in Mice Cell_Culture->Xenograft_Implantation Tracer_Injection Tracer Injection (i.v.) Xenograft_Implantation->Tracer_Injection Radiolabeling Radiolabeling of Targeting Peptide Radiolabeling->Tracer_Injection PET_CT_Imaging PET/CT Imaging Tracer_Injection->PET_CT_Imaging Biodistribution Biodistribution Analysis PET_CT_Imaging->Biodistribution Data_Analysis Data Analysis (%ID/g, Ratios) Biodistribution->Data_Analysis

Xenograft Imaging Workflow

Conclusion

NODA-based chelators, particularly in conjunction with dimeric RGD peptides for targeting integrin αvβ3, present a compelling option for PET imaging in preclinical cancer models. The ability to perform radiolabeling with ⁶⁸Ga under mild, room temperature conditions is a significant advantage over DOTA-based agents.[1][2] As demonstrated in xenograft studies, ⁶⁸Ga-NODAGA-RGD tracers exhibit high tumor uptake and favorable tumor-to-background ratios, making them valuable tools for assessing tumor angiogenesis and evaluating response to therapy.[2] This guide provides the necessary data and protocols to assist researchers in making informed decisions for their molecular imaging studies.

References

Reproducibility of Ncs-MP-noda Radiolabeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a bifunctional chelator is a critical decision in the development of radiopharmaceuticals, directly impacting the reproducibility and success of radiolabeling, and ultimately, the in vivo performance of the imaging or therapeutic agent. This guide provides an objective comparison of Ncs-MP-noda (p-isothiocyanatobenzyl-1,4,7-triazacyclononane-1,4-diacetic acid) radiolabeling methods with other commonly used alternatives, supported by experimental data.

Data Presentation: Quantitative Comparison of Chelators

The following tables summarize key performance indicators for this compound and its common alternatives, DOTA and NOTA derivatives. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature; therefore, the data presented is a synthesis from various studies.

ChelatorRadionuclideBiomoleculeRadiolabeling ConditionsRadiochemical Yield (RCY)Reference
This compound Al¹⁸FNODA-MP-C4Optimized conditions79 ± 3.5%[1]
Maleimide-NODA-GA ⁶⁸GaRat Serum AlbuminRoom Temperature≥ 95%[2]
NOTA-maleimide ⁶⁸GahPD-L1 Nanobody50°C, 15 min80 ± 5%[3]
DOTA-NHS ⁶⁴CuTrastuzumabRoom Temperature, 15 minFull incorporation[4]
NODAGA-NHS ⁶⁴CuTrastuzumabRoom Temperature, 15 min~80%[4]
DOTA-peptide ⁹⁰Y, ¹⁷⁷LuPeptides80°C, 20 minNot specified[5]
DOTA-peptide ¹¹¹InPeptides100°C, 30 minNot specified[5]
ChelatorRadionuclideBiomoleculeSpecific Activity (GBq/µmol)Serum StabilityReference
Maleimide-NODA-GA ⁶⁸GaRat Serum Albumin20-45Not specified[2]
NOTA-maleimide ⁶⁸GahPD-L1 NanobodyNot specifiedStable in human serum for up to 3 hours (>99% RCP)[3]
⁴⁴Sc-DOTA-peptides ⁴⁴ScPeptides10 MBq/nmol>98% stable after 4 half-lives[6]
⁴⁴Sc-NODAGA-peptides ⁴⁴ScPeptides10 MBq/nmolUnstable over time (77% and 37% intact after >4 half-lives)[6]
⁶⁷Ga-C-NOTA-T101 ⁶⁷GaT101 AntibodyNot specifiedStable in in vitro serum at 37°C[1]
¹¹¹In-C-NOTA-T101 ¹¹¹InT101 AntibodyNot specifiedUnstable in in vitro serum at 37°C[1]

Experimental Protocols

Reproducibility in radiolabeling is critically dependent on standardized and well-documented protocols. Below are detailed methodologies for the key steps in this compound radiolabeling.

Protocol 1: Conjugation of this compound to a Biomolecule via Isothiocyanate-Amine Coupling

This protocol describes the covalent attachment of the this compound chelator to a biomolecule containing a primary amine (e.g., lysine (B10760008) residue).

Materials:

  • Biomolecule (e.g., antibody, peptide) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.5)

  • This compound dissolved in an anhydrous organic solvent (e.g., DMSO or DMF)

  • Size-exclusion chromatography (SEC) column (e.g., PD-10)

  • Reaction vials

  • Stirring/vortexing equipment

Methodology:

  • Biomolecule Preparation: Dissolve the biomolecule in the conjugation buffer at a concentration of 1-10 mg/mL.

  • Chelator Solution Preparation: Prepare a stock solution of this compound in DMSO or DMF. The concentration will depend on the desired molar excess of chelator to biomolecule.

  • Conjugation Reaction:

    • Add the this compound solution to the biomolecule solution. A molar excess of 10-20 fold of the chelator is often recommended as a starting point.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Remove the unreacted chelator and byproducts by size-exclusion chromatography.

    • Equilibrate the SEC column with a suitable storage buffer (e.g., PBS).

    • Apply the reaction mixture to the column and collect the fractions containing the purified biomolecule-NODA conjugate.

    • Monitor the protein-containing fractions by measuring the absorbance at 280 nm.

  • Characterization: Determine the number of chelators conjugated per biomolecule using methods such as MALDI-TOF mass spectrometry or by isotopic dilution assays.

Protocol 2: Radiolabeling of NODA-conjugated Biomolecule with Aluminum-[¹⁸F]Fluoride (Al¹⁸F)

This protocol details the incorporation of ¹⁸F into the purified biomolecule-NODA conjugate.

Materials:

  • Purified biomolecule-NODA conjugate

  • [¹⁸F]Fluoride in aqueous solution (e.g., from a cyclotron)

  • Aluminum chloride (AlCl₃) solution (e.g., 2 mM in 0.1 M acetate (B1210297) buffer, pH 4)

  • Acetate buffer (0.1 M, pH 4.0)

  • Reaction vial

  • Heating block or water bath

  • Radio-TLC or radio-HPLC for quality control

Methodology:

  • Reaction Mixture Preparation:

    • In a reaction vial, mix the [¹⁸F]fluoride solution with the AlCl₃ solution.

    • Add the biomolecule-NODA conjugate solution to the [¹⁸F]AlF mixture.

    • Adjust the pH of the reaction mixture to 4.0-5.5 using the acetate buffer. The final reaction volume should be kept as low as feasible.

  • Radiolabeling Reaction:

    • Incubate the reaction mixture at a controlled temperature. Temperatures can range from room temperature to 120°C, with reaction times from 5 to 30 minutes, depending on the specific biomolecule and desired efficiency[1][7]. For heat-sensitive biomolecules, lower temperatures are necessary.

  • Purification (if necessary):

    • If unreacted [¹⁸F]fluoride or other radioactive impurities are present, purify the radiolabeled conjugate using a size-exclusion column (e.g., PD-10).

  • Quality Control:

    • Determine the radiochemical purity (RCP) and radiochemical yield (RCY) using radio-TLC or radio-HPLC.

    • Calculate the specific activity of the final product.

Mandatory Visualization

experimental_workflow cluster_conjugation Step 1: Conjugation cluster_radiolabeling Step 2: Radiolabeling biomolecule Biomolecule (e.g., Antibody) conjugation Conjugation Reaction (pH 7.2-8.5, RT) biomolecule->conjugation ncs_mp_noda This compound ncs_mp_noda->conjugation purification1 Purification (Size-Exclusion Chromatography) conjugation->purification1 conjugated_biomolecule Biomolecule-NODA Conjugate purification1->conjugated_biomolecule radiolabeling_reaction Radiolabeling Reaction (pH 4.0-5.5, Heat) conjugated_biomolecule->radiolabeling_reaction f18 [¹⁸F]Fluoride complex_formation [¹⁸F]AlF Complex Formation f18->complex_formation alcl3 AlCl₃ alcl3->complex_formation complex_formation->radiolabeling_reaction purification2 Purification (Optional) radiolabeling_reaction->purification2 final_product Radiolabeled Biomolecule purification2->final_product

Caption: Experimental workflow for the two-step radiolabeling of a biomolecule using this compound.

chelation_comparison cluster_noda This compound Chelation cluster_dota DOTA Chelation NODA NODA Cage NODA_complex [¹⁸F]AlF-NODA Complex NODA->NODA_complex Chelation Al18F [¹⁸F]Al³⁺ Al18F->NODA_complex DOTA DOTA Cage DOTA_complex ⁶⁸Ga-DOTA Complex DOTA->DOTA_complex Chelation (often requires heat) Ga68 ⁶⁸Ga³⁺ Ga68->DOTA_complex

Caption: Comparison of the chelation process for NODA with Al¹⁸F and DOTA with ⁶⁸Ga.

References

Assessing the Binding Affinity of Ncs-MP-NODA Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted radiopharmaceuticals is a critical focus in oncology and molecular imaging. The choice of the bifunctional chelator plays a pivotal role in the stability and biological activity of the resulting conjugate. Ncs-MP-NODA (p-isothiocyanatobenzyl-4-methyl-1,4,7-triazacyclononane-1,4-diacetic acid) has emerged as a promising chelator for radiolabeling with positron emitters like Fluorine-18 (¹⁸F) via the aluminum fluoride (B91410) (Al¹⁸F) method. This guide provides a comparative assessment of the binding affinity of this compound conjugates, supported by available experimental data and detailed protocols.

Overview of this compound Conjugates

This compound is a derivative of the NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator, functionalized with an isothiocyanate (NCS) group. This group allows for covalent conjugation to primary amines on biomolecules such as peptides and antibodies. The resulting conjugates can be efficiently labeled with Al¹⁸F for Positron Emission Tomography (PET) imaging. This method offers the advantage of a simple, one-step aqueous labeling process, which is particularly beneficial for heat-sensitive biomolecules.

Two notable applications of this compound are in the development of PET tracers for targeting:

  • HER2 (Human Epidermal Growth Factor Receptor 2): By conjugating this compound to the monoclonal antibody trastuzumab.

  • PD-L1 (Programmed Death-Ligand 1): Through conjugation with targeting peptides like DK222.

Comparative Binding Affinity Data

To provide a quantitative context, this section presents binding affinity data for alternative radiopharmaceutical conjugates based on the parent NOTA and the closely related DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelators. This data allows for an indirect comparison and highlights the typical affinity ranges achieved with these classes of compounds.

ConjugateTargetChelatorRadiometalBinding Affinity (IC₅₀/Kd)Reference Cell Line
[¹⁸F]F-NOTA-NF12 PD-L1NOTA¹⁸FIC₅₀: 78.35 nM, Kd: 85.08 nMMC38
[⁶⁸Ga]Ga-DOTA-TATE SSTR2DOTA⁶⁸GaIC₅₀: 0.20 ± 0.18 nMAR42J
[⁶⁴Cu]Cu-cunotadipep PSMANOTA⁶⁴CuIC₅₀: 5.42 ± 0.64 nM, Ki: 2.17 ± 0.25 nM22Rv1
[⁶⁴Cu]Cu-cudotadipep PSMADOTA⁶⁴CuIC₅₀: 16.84 ± 1.05 nM, Ki: 6.75 ± 0.42 nM22Rv1

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of binding affinity. Below are generalized protocols for key experiments.

Synthesis and Radiolabeling of this compound Conjugates

The general workflow for synthesizing and radiolabeling a peptide or antibody with this compound and Al¹⁸F is outlined below.

G cluster_synthesis Conjugate Synthesis cluster_radiolabeling Radiolabeling Biomolecule Peptide/Antibody (with -NH2 group) Conjugation Conjugation Reaction (e.g., in bicarbonate buffer, pH 8.5) Biomolecule->Conjugation NCS_MP_NODA This compound NCS_MP_NODA->Conjugation Purification_Synth Purification (e.g., SEC) Conjugation->Purification_Synth MP_NODA_Biomolecule MP-NODA-Biomolecule Conjugate Purification_Synth->MP_NODA_Biomolecule Labeling_Reaction Labeling Reaction (with MP-NODA-Biomolecule, ~100°C, 15 min) MP_NODA_Biomolecule->Labeling_Reaction F18 [¹⁸F]Fluoride AlF_Formation Formation of [¹⁸F]AlF²⁺ (e.g., acetate (B1210297) buffer, pH 4) F18->AlF_Formation AlCl3 AlCl₃ Solution AlCl3->AlF_Formation AlF_Formation->Labeling_Reaction Purification_Radio Purification (e.g., PD-10 column) Labeling_Reaction->Purification_Radio Radiolabeled_Conjugate [¹⁸F]AlF-MP-NODA-Biomolecule Purification_Radio->Radiolabeled_Conjugate

Synthesis and Radiolabeling Workflow

Protocol:

  • Conjugation: The targeting biomolecule (peptide or antibody) is dissolved in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5). This compound is added in a specific molar excess and the reaction is incubated at room temperature or 37°C.

  • Purification of Conjugate: The resulting MP-NODA-biomolecule conjugate is purified from unreacted chelator using size exclusion chromatography (SEC).

  • Radiolabeling: Aqueous [¹⁸F]fluoride is mixed with an aluminum chloride solution in an acetate buffer (pH 4). The MP-NODA-biomolecule conjugate is added, and the reaction mixture is heated (e.g., at 100°C for 15 minutes).

  • Purification of Radiolabeled Conjugate: The final radiolabeled conjugate is purified using a desalting column (e.g., PD-10) to remove unreacted [¹⁸F]AlF complexes.

In Vitro Radioligand Binding Assay (Competitive)

This assay determines the 50% inhibitory concentration (IC₅₀) of the non-radiolabeled conjugate, which can be used to calculate the binding affinity (Ki).

G cluster_assay Competitive Binding Assay Cells Target-expressing Cells Incubation Incubation (e.g., 4°C or 37°C) Cells->Incubation Radioligand Radiolabeled Conjugate (Fixed Concentration) Radioligand->Incubation Competitor Unlabeled Conjugate (Increasing Concentrations) Competitor->Incubation Separation Separation of Bound and Free Ligand (e.g., Filtration) Incubation->Separation Counting Quantification of Bound Radioactivity (Gamma Counter) Separation->Counting Analysis Data Analysis (IC₅₀ Determination) Counting->Analysis

Competitive Binding Assay Workflow

Protocol:

  • Cell Preparation: Cells expressing the target receptor are seeded in multi-well plates and grown to a suitable confluency.

  • Assay Setup: To each well, add:

    • A fixed concentration of the radiolabeled conjugate.

    • Increasing concentrations of the corresponding non-radiolabeled ("cold") conjugate.

    • Control wells for total binding (radioligand only) and non-specific binding (radioligand with a large excess of cold ligand).

  • Incubation: The plate is incubated to allow the binding to reach equilibrium (e.g., 1-2 hours at 4°C or 37°C).

  • Separation: The incubation is stopped, and the cells are washed with ice-cold buffer to separate bound from free radioligand. For cell suspensions, this is typically done by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters (representing the bound ligand) is measured using a gamma counter.

  • Data Analysis: The percentage of specific binding is plotted against the concentration of the unlabeled competitor. A non-linear regression analysis is used to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a valuable bifunctional chelator for the development of ¹⁸F-labeled radiopharmaceuticals for PET imaging. While direct quantitative binding affinity data for specific this compound conjugates remains to be widely published, qualitative evidence from cell uptake studies suggests that the conjugation and radiolabeling process does not significantly impair the binding of the targeting moiety. For a comprehensive assessment, it is recommended that researchers perform in-house binding affinity studies, such as competitive binding assays, to quantify the IC₅₀ and Ki values of their specific this compound conjugates. Comparison with existing data for other chelator systems, such as the NOTA and DOTA conjugates presented here, can provide a valuable benchmark for the performance of these novel imaging agents.

Benchmarking Ncs-MP-noda Against Established Imaging Probes for PD-L1 Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to PD-L1 Imaging Probes

The ability to non-invasively quantify the expression of Programmed Death-Ligand 1 (PD-L1) is a critical need in the development of cancer immunotherapies. This guide provides a comparative overview of the performance of a peptide-based imaging probe utilizing the bifunctional chelator Ncs-MP-noda, against established antibody-based probes. The data presented is compiled from preclinical and clinical studies to aid researchers in selecting the appropriate imaging tools for their specific needs.

At a Glance: this compound vs. Antibody-Based Probes

This compound (also known as NODA-Bz-SCN) is a bifunctional chelator that, when conjugated to the peptide DK222 and radiolabeled with Fluorine-18 (as [18F]AlF-Ncs-MP-noda-DK222 or simply [18F]DK222), creates a potent PET imaging probe for PD-L1. This peptide-based probe offers a smaller molecular size compared to traditional monoclonal antibody-based probes, which may influence its pharmacokinetic and imaging characteristics.

Quantitative Performance Data

The following tables summarize key performance metrics for [18F]DK222 and established antibody-based PD-L1 PET imaging probes. Data has been collated from various preclinical and clinical studies. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.

Table 1: Preclinical Performance in Tumor Models (% Injected Dose per Gram - %ID/g)

Imaging ProbeChelator/LabelTargeting MoietyTumor ModelTumor Uptake (%ID/g) at TimepointKey Organ Biodistribution (%ID/g) at Timepoint
[18F]DK222 This compound/[18F]AlF DK222 Peptide NSCLC (H2444)1.12 ± 0.09 (in vitro, 30 min)[1]Kidney: High (renal clearance)[1]
UC (BFTC909)12.58 ± 4.38 (60 min)[1]Muscle: Low, Blood: Low[1]
UC (T24)6.16 ± 3.28 (60 min)[1]-
[89Zr]AtezolizumabDFO/89ZrAtezolizumab (anti-PD-L1 mAb)Melanoma13.92 ± 1.0 (unspecified time)[2]Spleen: 19.95 ± 1.5, Liver: 6.79 ± 1.6, Kidney: 6.71 ± 0.3[2]
[89Zr]NivolumabDFO/89ZrNivolumab (B1139203) (anti-PD-1 mAb)Lung Cancer (humanized model)2.46 ± 0.26 (3 h)[3]Salivary Gland: High[3]
[89Zr]PembrolizumabDFO/89ZrPembrolizumab (anti-PD-1 mAb)Melanoma (A375M in humanized mice)Modest Uptake[4]Spleen, Lymph nodes, Bone marrow: High[4]
[89Zr]C4 antibodyDFO/89ZrC4 (anti-PD-L1 mAb)NSCLC (H1975)~8 (48h)[5]Liver: Persistent, Kidney: Low[5]
[89Zr]Fab C4DFO/89ZrC4 Fab fragmentNSCLC (H1975)~6 (4h)[5]Kidney: High retention[5]

Table 2: Clinical Performance of Antibody-Based Probes (Standardized Uptake Value - SUV)

Imaging ProbeChelator/LabelTargeting MoietyCancer TypeTumor Uptake (SUVmean)Key Organ Biodistribution (SUVmean)
[89Zr]AtezolizumabDFO/89ZrAtezolizumab (anti-PD-L1 mAb)MultipleHeterogeneous, but correlated with response[6]Lymphoid tissues and sites of inflammation: High[6]
[89Zr]NivolumabDFO/89ZrNivolumab (anti-PD-1 mAb)NSCLCModest (5.8 ± 0.7 in spleen)[4]Spleen: 5.8 ± 0.7[4]
[89Zr]PembrolizumabDFO/89ZrPembrolizumab (anti-PD-1 mAb)NSCLCHigher in responding patients[7]-

Experimental Protocols

Radiosynthesis of [18F]DK222

The radiosynthesis of [18F]DK222 is performed using an automated synthesis module.[8]

  • [18F]Fluoride Production: [18F]Fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron.

  • Trapping and Elution: The aqueous [18F]fluoride is trapped on an anion exchange cartridge.

  • Complexation with Aluminum: The [18F]fluoride is eluted into a reaction vessel containing an aluminum chloride solution to form the [18F]AlF complex.

  • Conjugation to DK222-NODA: The DK222 peptide, pre-conjugated with this compound (DK-NODA), is added to the reaction vessel.

  • Heating and Purification: The mixture is heated to facilitate the chelation of the [18F]AlF complex by the NODA moiety. The final product, [18F]DK222, is then purified using solid-phase extraction (SPE).[8]

  • Quality Control: The final product is tested for radiochemical purity, specific activity, and sterility before use.[8]

PET Imaging with [18F]DK222 in Xenograft Models

The following is a general protocol for PET imaging in mice bearing human tumor xenografts.[1]

  • Animal Model: Severe-combined immunodeficient (SCID) or other immunocompromised mice are subcutaneously inoculated with human cancer cells expressing varying levels of PD-L1. Tumors are allowed to grow to a suitable size.

  • Radiotracer Injection: Mice are intravenously injected with a specified dose of [18F]DK222 (e.g., ~200 µCi).[1]

  • PET/CT Imaging: At a designated time point post-injection (e.g., 60 minutes), mice are anesthetized and placed in a PET/CT scanner. A CT scan is first acquired for anatomical reference, followed by a PET scan for functional imaging.[1]

  • Image Analysis: The PET and CT images are co-registered. Regions of interest (ROIs) are drawn over the tumor and various organs to quantify the radiotracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).[1]

  • Biodistribution Studies (Optional): Following imaging, mice can be euthanized, and tissues of interest are harvested, weighed, and their radioactivity is measured using a gamma counter to confirm the imaging data.[1]

Visualizing the Mechanism and Workflow

To better understand the underlying biology and experimental processes, the following diagrams are provided.

PDL1_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell cluster_Tumor Tumor Cell APC APC TCell T-Cell MHC MHC TCR TCR MHC->TCR Signal 1: Activation PDL1_APC PD-L1 PD1 PD-1 PDL1_APC->PD1 Signal 2: Inhibition TumorCell Tumor Cell PDL1_Tumor PD-L1 PDL1_Tumor->PD1 Immune Evasion DK222 [18F]DK222 (this compound based) DK222->PDL1_Tumor Binds Antibody Radiolabeled Antibody Antibody->PDL1_Tumor Binds Experimental_Workflow cluster_Probe_Prep Probe Preparation cluster_InVivo_Study In Vivo Study cluster_Data_Analysis Data Analysis Radiolabeling Radiolabeling of DK222 with [18F]AlF via this compound QC Quality Control Radiolabeling->QC Tumor_Model Establishment of PD-L1 expressing Tumor Xenograft Model QC->Tumor_Model Injection Intravenous Injection of [18F]DK222 Tumor_Model->Injection Imaging PET/CT Imaging Injection->Imaging Biodistribution Ex vivo Biodistribution Imaging->Biodistribution ROI_Analysis Region of Interest (ROI) Analysis Biodistribution->ROI_Analysis Quantification Quantification of Tumor Uptake (%ID/g) ROI_Analysis->Quantification Comparison Comparison with Established Probes Quantification->Comparison

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Ncs-MP-noda

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, logistical, and operational information for researchers, scientists, and drug development professionals handling Ncs-MP-noda (also known as NODA-Bz-SCN). Given that this compound is a bifunctional chelator utilized in the development of radiopharmaceuticals, this document outlines procedures for handling the compound in both its non-radioactive and potential radiolabeled forms.

Disclaimer: This guide is for informational purposes and should be supplemented by a comprehensive Safety Data Sheet (SDS) obtained from the supplier. All laboratory personnel must be trained on standard operating procedures and safety protocols specific to their institution.

Chemical and Physical Properties

A summary of the known properties of this compound is presented below. This information is critical for safe handling and storage.

PropertyValueSource
Chemical Name 2,2'-(7-(4-isothiocyanatobenzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid[1]
Synonyms NODA-Bz-SCN[2]
CAS Number 1374994-81-6[1][2][3]
Molecular Formula C18H24N4O4S[1][3]
Molecular Weight 392.47 g/mol [1][4]
Appearance White Powder[1]
Storage Store at -20°C, protected from light and moisture.[3]
Transportation Can be shipped at 4-25°C for up to 3 weeks.[3]
Personal Protective Equipment (PPE)

Due to the presence of the isothiocyanate functional group and its application in radiolabeling, a stringent approach to personal protection is mandatory. The following table outlines the recommended PPE.

SituationRequired PPE
Handling Non-Radioactive this compound Primary: • Nitrile gloves (double-gloving recommended) • Safety glasses with side shields or chemical splash goggles • Laboratory coatSecondary (in case of potential for aerosol generation): • Face shield • Use of a certified chemical fume hood
Handling Radiolabeled this compound Conjugates Primary: • All PPE for non-radioactive handling • Lead or tungsten syringe shields • Leaded glass vial shields • Body shielding (e.g., lead apron) as appropriate for the radionuclide and activity • Ring dosimeters and whole-body dosimetersSecondary: • Work to be conducted in a designated radiological hot cell or shielded fume hood with appropriate shielding and ventilation.
Operational Plan: Step-by-Step Handling Protocol

This protocol details the safe handling of this compound from receipt to its use in conjugation reactions.

3.1. Receiving and Storage

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Don appropriate PPE (lab coat, safety glasses, and nitrile gloves) before handling the primary container.

  • Verify that the compound name and CAS number on the label match the order.

  • Store the container at -20°C in a designated, clearly labeled area, away from light and moisture[3].

3.2. Preparation for Use

  • Work exclusively within a certified chemical fume hood.

  • Allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound using a calibrated analytical balance within the fume hood.

  • Handle the powder carefully to avoid generating dust.

3.3. Conjugation to Peptides and Antibodies

  • Follow established and validated experimental protocols for the conjugation reaction. The isothiocyanate group of this compound reacts with primary amines (e.g., lysine (B10760008) residues) on peptides and antibodies.

  • Ensure all reaction vessels are appropriately labeled.

3.4. Radiolabeling

  • All radiolabeling procedures must be conducted in a designated and properly shielded hot cell or fume hood.

  • Personnel must have completed institutional radiation safety training.

  • Use appropriate shielding for all sources of radioactivity.

  • Monitor the work area and personnel for radiation exposure throughout the procedure.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure personnel safety.

Waste TypeDisposal Procedure
Non-Radioactive this compound Waste Solid Waste (unused compound, contaminated gloves, etc.): Collect in a designated, sealed, and clearly labeled hazardous waste container. Dispose of through the institution's chemical waste management program. • Liquid Waste (reaction mixtures, solvents): Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatible. Dispose of through the institution's chemical waste management program.
Radioactive Waste Solid and Liquid Waste: Segregate and dispose of in accordance with the institution's radiation safety protocols. This includes separation based on the radionuclide and its half-life. All containers must be properly shielded and labeled with the radionuclide, activity, and date.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_use Experimental Use cluster_disposal Waste Disposal receive Receive and Inspect Package store Store at -20°C receive->store equilibrate Equilibrate to Room Temp store->equilibrate weigh Weigh in Fume Hood equilibrate->weigh conjugate Conjugate to Peptide/Antibody weigh->conjugate radiolabel Radiolabeling (in Hot Cell) conjugate->radiolabel non_rad_waste Non-Radioactive Waste conjugate->non_rad_waste rad_waste Radioactive Waste radiolabel->rad_waste

Caption: General workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.